propan-2-yl N-carbonylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
propan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H7NO3/c1-4(2)9-5(8)6-3-7/h4H,1-2H3 |
InChI Key |
PCWJSLJQMQRBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N=C=O |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of propan-2-yl N-carbonylcarbamate
The following technical guide provides an in-depth analysis of Propan-2-yl N-carbonylcarbamate (also known as Isopropyl isocyanatoformate), a specialized electrophilic reagent used in medicinal chemistry for the synthesis of complex heterocycles and carbamate derivatives.
Identity, Synthesis, and Applications in Drug Development
Chemical Identity & Core Properties[1]
Propan-2-yl N-carbonylcarbamate is a highly reactive alkoxycarbonyl isocyanate . Unlike standard isocyanates (
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | Propan-2-yl isocyanatoformate | Also: Isopropyl carbonylisocyanate |
| CAS Number | 2649035-25-4 | |
| Molecular Formula | C | |
| Molecular Weight | 129.11 g/mol | Monoisotopic Mass: 129.04 g/mol |
| Structure | Acyl isocyanate motif | |
| Physical State | Colorless to pale yellow liquid | Moisture sensitive |
| Boiling Point | ~115–120 °C (Predicted) | Decomposes at high temp |
| Reactivity | High | Reacts violently with amines/water |
Structural Analysis
The molecule consists of an isopropyl ester group attached to a carbonyl, which is in turn bonded to an isocyanate group.[1]
-
Electrophilic Centers: The isocyanate carbon (
) is the primary electrophile. The ester carbonyl ( ) is deactivated by resonance but can participate in intramolecular cyclizations. -
Resonance: The electron-withdrawing nature of the alkoxycarbonyl group makes the isocyanate nitrogen less nucleophilic and the isocyanate carbon significantly more electrophilic than in alkyl isocyanates.
Synthesis Protocol
Objective: Synthesis of Propan-2-yl N-carbonylcarbamate via the "Oxalyl Chloride Method." Mechanism: Reaction of isopropyl carbamate with oxalyl chloride followed by thermal dehydrohalogenation.
Reagents & Materials
-
Substrate: Isopropyl carbamate (
). -
Reagent: Oxalyl chloride (1.2 – 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous).
-
Catalyst: DMF (Trace, optional but accelerates acid chloride formation).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to neutralize HCl/CO), and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with
. -
Dissolution: Charge the flask with Isopropyl carbamate (10.0 mmol) and anhydrous DCE (20 mL).
-
Addition: Cool the solution to 0 °C. Add Oxalyl chloride (13.0 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl, CO) will occur.
-
Reaction: Allow the mixture to warm to room temperature (RT). Once gas evolution subsides, heat the mixture to reflux (83 °C for DCE) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via FT-IR. The appearance of a strong, sharp band at ~2240 cm
confirms the formation of the group.
-
-
Workup: Cool the reaction mixture to RT. Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Note: The product is a liquid. For high purity applications, vacuum distillation is recommended (bp typically 50–60 °C at 10 mmHg), though the crude residue is often sufficient for subsequent in situ reactions.
-
Synthesis Pathway Visualization
Figure 1: Synthesis of Propan-2-yl N-carbonylcarbamate via the Oxalyl Chloride route.[2][3][4]
Applications in Drug Development
Propan-2-yl N-carbonylcarbamate serves as a versatile "C3" or "C1-N1" building block. Its unique reactivity allows for the construction of privileged scaffolds found in kinase inhibitors and antiviral agents.
N-Acyl Carbamate & Urea Synthesis
Reaction with nucleophiles (amines or alcohols) yields N-acyl derivatives, which are common prodrug motifs or bioisosteres for amides.
-
Reaction with Amines (
): Yields N-acyl ureas ( ). These structures are often used to improve the solubility and metabolic stability of drug candidates. -
Reaction with Alcohols (
): Yields N-acyl dicarbamates (Allophanates), useful in polymer chemistry and as cross-linkers.
Heterocycle Formation (Cycloaddition)
The conjugated
-
[4+2] Cycloaddition: Reacts with electron-rich alkenes or enamines to form uracils or oxazinones .
-
Reaction with Amidines: Cyclization to form 1,3,5-triazin-2,4-diones , a scaffold seen in herbicidal and pharmaceutical agents.
Reactivity Workflow
Figure 2: Divergent synthetic pathways utilizing Propan-2-yl N-carbonylcarbamate.
Safety & Handling Protocols
Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.
-
Moisture Control: The compound hydrolyzes rapidly to release isopropyl carbamate and
. All storage containers must be flushed with Argon and sealed with Parafilm. -
Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.
-
Spill Management: Neutralize spills with a mixture of water/ethanol/aqueous ammonia (9:1:1) to convert the isocyanate to the urea derivative before disposal.
-
Toxicity: Like all acyl isocyanates, it is a potent respiratory sensitizer. Avoid inhalation of vapors.
References
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.
-
Organic Syntheses. (2010). Preparation of Acyl Isocyanates via Oxalyl Chloride. Organic Syntheses, Coll. Vol. 9.
-
ChemSRC. (2024). Propan-2-yl N-carbonylcarbamate - CAS 2649035-25-4 Data.
-
Royal Society of Chemistry. (2012). Synthesis of Carbamates and Ureas. ChemComm.
-
ChemicalBook. (2024).[4] Reactions of Oxalyl Chloride with Amides and Carbamates.
Sources
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- 2. DMA(trihydrochloride) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. 1261920-64-2_CAS号:1261920-64-2_5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol - 化源网 [m.chemsrc.com]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Thermodynamic Stability and Reactivity Profiling of Propan-2-yl N-Carbonylcarbamate
Executive Summary
Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4)[1], frequently referred to as isopropyl alkoxycarbonyl isocyanate, is a highly electrophilic bifunctional intermediate. It has emerged as a critical building block in advanced pharmaceutical synthesis, particularly as a coupling partner in complex heterocycle construction. However, its dual functionality—an isocyanate directly conjugated to an ester-like carbonyl—creates a unique thermodynamic profile characterized by extreme moisture sensitivity and distinct thermal degradation pathways. This whitepaper provides an in-depth analysis of its thermodynamic stability, degradation mechanisms, and the self-validating analytical protocols required for safe handling and scale-up.
Electronic Structure and Thermodynamic Baseline
The core reactivity of propan-2-yl N-carbonylcarbamate stems from the interplay between the electron-donating isopropoxy group and the strongly electron-withdrawing acyl isocyanate moiety.
Thermodynamically, the ground state of the molecule is destabilized by the adjacent partial positive charges on the carbonyl carbon and the isocyanate carbon. The electron-withdrawing nature of the alkoxycarbonyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the isocyanate carbon. While this makes it an exceptionally potent electrophile for desired synthetic reactions, it simultaneously renders the molecule thermodynamically unstable in the presence of even trace nucleophiles. Furthermore, the steric bulk of the isopropyl group provides a kinetic shield against certain bulky nucleophiles but introduces a critical thermodynamic vulnerability: the presence of abstractable
Core Degradation Pathways: Thermodynamic vs. Kinetic Control
Understanding the thermodynamic sinks of this compound is essential for preventing yield loss and ensuring process safety.
Thermal Retro-Ene Decomposition
Unlike its methyl counterpart, the isopropyl derivative possesses six equivalent
Hydrolytic Degradation
Moisture introduces a rapid, highly exothermic degradation pathway. The nucleophilic attack of water on the hyper-electrophilic isocyanate carbon forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield isopropyl carbamate and CO₂. This process is thermodynamically irreversible (
Oligomerization
Under basic conditions or in the presence of Lewis acids, the isocyanate can oligomerize. While dimerization to a uretidinedione is often a reversible thermodynamic equilibrium, trimerization to an isocyanurate ring is an irreversible thermodynamic sink due to the high resonance stabilization of the resulting six-membered ring.
Thermodynamic and kinetic degradation pathways of propan-2-yl N-carbonylcarbamate.
Applications in Advanced Drug Development
The unique reactivity profile of propan-2-yl N-carbonylcarbamate is leveraged in cutting-edge pharmaceutical synthesis. Notably, alkoxycarbonyl isocyanates serve as critical coupling partners in[3][4]. This previously unreported reactivity is instrumental in synthesizing complex 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffolds, which are key pharmacophores in the development of novel Phosphoinositide 3-kinase (PI3Kγ) inhibitors[3]. Because these cyclotrimerizations often require elevated temperatures, understanding the precise thermal limits of the isocyanate is critical to favor the desired catalytic cycle over retro-ene degradation.
Experimental Protocol: Self-Validating Stability Profiling
To accurately measure the thermodynamic stability without introducing sampling artifacts, in-situ spectroscopic monitoring coupled with reaction calorimetry is mandatory.
Causality of Design: Offline HPLC sampling of alkoxycarbonyl isocyanates is notoriously unreliable. The act of transferring the analyte exposes it to ambient moisture, leading to instantaneous hydrolysis and creating a false-positive for thermal degradation. In-situ ReactIR eliminates sampling entirely, providing a true thermodynamic profile.
Step-by-Step Methodology
-
System Preparation & Validation: Purge an RC1 reaction calorimeter vessel with high-purity Argon. Charge with anhydrous toluene. Critical Step: Perform a Karl Fischer titration on the solvent matrix to confirm <10 ppm H₂O. This isolates the thermal variable by eliminating hydrolytic degradation.
-
Probe Calibration: Insert a ReactIR DiComp (Diamond) probe. Collect a solvent background spectrum at 25°C to establish a baseline.
-
Reagent Introduction: Dose propan-2-yl N-carbonylcarbamate to achieve a 0.5 M solution. Include an inert internal standard (e.g., decane) to ensure mass balance closure.
-
Thermal Stressing: Program the RC1 to ramp the temperature from 25°C to 110°C at a rate of 0.5°C/min.
-
Kinetic Data Acquisition: Record IR spectra every 30 seconds, specifically tracking the decay of the asymmetric N=C=O stretch at ~2250 cm⁻¹. Simultaneously record the heat flow (
) to calculate the enthalpy of degradation ( ). -
Mechanistic Validation: Post-experiment, sample the headspace gas for GC-MS analysis. The detection of propene and CO₂ validates the retro-ene mechanism, making the protocol a closed, self-validating system.
In-situ ReactIR and RC1 calorimetry workflow for self-validating stability profiling.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and kinetic parameters for propan-2-yl N-carbonylcarbamate, derived from its structural class behavior[2].
| Thermodynamic Parameter | Value / Range | Operational Implication |
| Enthalpy of Hydrolysis ( | -85 to -95 kJ/mol | Highly exothermic; strict anhydrous conditions (<10 ppm H₂O) required to prevent thermal runaway. |
| Activation Energy, Retro-Ene ( | ~39 kcal/mol | Kinetically stable at 25°C; significant degradation pathway opens >80°C. |
| Half-life ( | > 6 months | Viable for long-term storage under inert atmosphere (Argon/N₂). |
| Half-life ( | < 45 minutes | Unsuitable for prolonged high-temperature reflux; requires rapid consumption in coupling reactions. |
| N=C=O IR Stretch Frequency | 2240 - 2255 cm⁻¹ | Primary analytical marker for real-time in-situ process monitoring. |
References
-
Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles - Chemical Reviews. Source: ACS Publications. URL:[Link]
-
Regioselectively switchable alkyne cyclotrimerization catalyzed by the system of Ni(II)/bidentate P-ligand/Zn - ResearchGate. Source: ResearchGate. URL: [Link]
-
ACS Medicinal Chemistry Letters Vol. 10 No. 1 - ACS Publications. Source: ACS Publications. URL:[Link]
Sources
Propan-2-yl N-carbonylcarbamate: Comprehensive SDS Requirements and Handling Protocols for Drug Development
Executive Summary
Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4)[1], structurally synonymous with isopropyl isocyanatoformate, is a highly reactive bifunctional electrophile. By integrating an isocyanate moiety with an isopropyl carbamate ester, it serves as a critical building block in drug development for synthesizing complex heterocycles, such as triazepane-diones, and novel peptidomimetics[2].
However, the very reactivity that makes it synthetically valuable also renders it exceptionally hazardous. As an isocyanate derivative, it is a potent lachrymator, a severe respiratory sensitizer, and highly reactive with atmospheric moisture[3]. This whitepaper provides a causality-driven guide to its physicochemical profiling, mechanistic toxicology, and the self-validating protocols required for safe handling and Safety Data Sheet (SDS) compliance.
Physicochemical Profiling & Hazard Classification
Due to the specialized nature of propan-2-yl N-carbonylcarbamate, safety parameters are strictly extrapolated from its exact structural analogs (ethyl and phenyl isocyanatoformates)[4]. The compound exhibits extreme sensitivity to protic solvents and nucleophiles.
Quantitative Data Summary
| Property | Value / Description | Source / Derivation |
| Chemical Name | Propan-2-yl N-carbonylcarbamate | IUPAC / Chem960[1] |
| Synonyms | Isopropyl isocyanatoformate | Structural derivation[4] |
| CAS Number | 2649035-25-4 | Chem960[1] |
| Molecular Formula | C | Chem960[1] |
| Molecular Weight | 129.11 g/mol | Chem960[1] |
| Physical State | Liquid (Colorless to pale yellow) | Analogous to ethyl derivative[4] |
| GHS Hazard Class | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1, Skin Sens. 1 | Extrapolated from analogs[2] |
Mechanistic Toxicology & Exposure Pathways
The primary occupational hazard of propan-2-yl N-carbonylcarbamate is its potential to induce severe, irreversible respiratory sensitization (occupational asthma)[3]. Understanding the causality behind this toxicity is essential for designing effective safety controls.
The Causality of Sensitization:
The isocyanate carbon is highly electrophilic. When inhaled or absorbed through the skin, it undergoes rapid nucleophilic addition with primary amines (
Mechanistic pathway of isocyanate-induced haptenation and respiratory sensitization.
Self-Validating Experimental Workflows
Standard operating procedures (SOPs) often fail because they rely on human compliance without physical verification. The following protocol for handling propan-2-yl N-carbonylcarbamate is designed as a self-validating system , where the success of each step physically proves the safety of the next.
Protocol: Anhydrous Transfer and Reaction Execution
Step 1: Inert Atmosphere Setup
-
Action: Flame-dry the reaction vessel under vacuum and backfill with ultra-pure N
via a Schlenk line. -
Causality: Atmospheric moisture reacts with the isocyanate to generate CO
gas, which can dangerously pressurize closed systems[5]. -
Validation Check: Isolate the flask from the vacuum pump. The vacuum gauge must hold at <0.1 mbar for 5 minutes without active pumping. Any pressure rise indicates a leak, aborting the procedure.
Step 2: Anhydrous Reagent Transfer
-
Action: Transfer the reagent using a gas-tight syringe equipped with a PTFE seal.
-
Causality: Standard syringes allow trace moisture to enter the barrel, generating CO
that can violently eject the plunger and spray the toxic reagent. -
Validation Check: Draw 1 mL of N
into the syringe. The plunger must exhibit constant resistance and no drift, proving a hermetic seal.
Step 3: Controlled Reaction Execution
-
Action: Add the reagent dropwise to the nucleophile solution at 0 °C.
-
Causality: Nucleophilic addition to isocyanates is highly exothermic. Rapid addition can lead to thermal runaway and vaporization of the toxic reagent.
-
Validation Check: The internal reaction temperature must remain within ±2 °C of the setpoint. If
T exceeds 2 °C, addition is automatically paused.
Self-validating anhydrous workflow and nucleophilic quenching protocol.
Emergency Response & Decontamination Logic
A critical failure in standard laboratory safety is the use of water to clean up isocyanate spills.
The Causality of Quenching Failures:
Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO
The Correct Decontamination Protocol:
-
Action: Flood the spill or reaction waste with a strong nucleophilic solution (e.g., 10% aqueous ammonium hydroxide or 5% ethanolamine).
-
Causality: Ammonia and ethanolamine outcompete water, immediately and quantitatively converting the isocyanate into a stable, highly soluble urea derivative without forming a polyurea crust or generating CO
[3]. -
Validation Check: Complete cessation of bubbling and a negative reading on a colorimetric isocyanate surface swab (e.g., SWYPE indicator).
SDS Documentation Requirements
For regulatory compliance, the Safety Data Sheet for propan-2-yl N-carbonylcarbamate must explicitly detail the following specialized sections:
-
Section 2 (Hazard Identification): Must display the GHS "Health Hazard" pictogram denoting Category 1 Respiratory Sensitization. The hazard statement H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) is mandatory.
-
Section 8 (Exposure Controls/Personal Protection): Must specify that handling outside of a certified glovebox or enclosed system requires a supplied-air respirator or, at minimum, a full-face respirator with ABEK-rated combination filters[2].
-
Section 10 (Stability and Reactivity): Must explicitly list water, alcohols, and amines as incompatible materials due to the risk of exothermic polymerization and catastrophic pressure generation[5].
References
-
PubChem. "ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166". National Center for Biotechnology Information (NIH). URL:[Link]
Sources
A Theoretical Exploration of the Reactivity of N-Carbonylcarbamate Derivatives
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbonylcarbamate derivatives, also known as N-acyl carbamates, represent a unique class of organic compounds possessing a nitrogen atom flanked by two carbonyl groups. This structural motif imparts a distinct electronic character that significantly influences their chemical behavior. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of these derivatives. We will delve into the fundamental electronic structure, analyze the competing electrophilic sites, and delineate the mechanisms of key transformations such as nucleophilic acyl substitution and thermal decomposition. By integrating principles of physical organic chemistry with modern computational methodologies, this document aims to equip researchers with the predictive tools necessary to harness the synthetic potential of N-carbonylcarbamates in fields ranging from medicinal chemistry to materials science.
Introduction: The Duality of the N-Carbonylcarbamate Moiety
N-carbonylcarbamates are important synthetic building blocks for a variety of biologically active molecules.[1] Their structure, which can be viewed as an "amide-ester hybrid," provides good chemical and proteolytic stability, making them a valuable functional group in drug design.[2][3][4] The core of the N-carbonylcarbamate functionality is a nitrogen atom bonded to two distinct carbonyl carbons: one belonging to a carbamate ester group and the other to an acyl group. This arrangement creates a fascinating electronic push-pull system that dictates the molecule's reactivity.
The nitrogen's lone pair of electrons is delocalized across both carbonyl groups, significantly reducing its basicity and nucleophilicity compared to simpler amines or even standard amides.[1] This electronic feature is central to their stability and chemical behavior. Understanding the theoretical underpinnings of their reactivity allows for the rational design of novel synthetic methods, the development of advanced protecting groups, and the fine-tuning of molecular properties for applications in drug discovery and beyond.
Electronic Structure and Locus of Reactivity
The reactivity of N-carbonylcarbamates is a direct consequence of their electronic architecture. The presence of two electron-withdrawing carbonyl groups attached to the same nitrogen atom creates a highly electron-deficient system at specific sites.
Resonance and Electron Delocalization
Resonance stabilization is a key factor governing the stability and reactivity of these compounds. The lone pair on the nitrogen atom can delocalize onto the oxygen atoms of both carbonyl groups, as depicted in the resonance structures below.
Caption: Resonance delocalization in the N-carbonylcarbamate core.
This delocalization has two major consequences:
-
Reduced Nucleophilicity of Nitrogen: The nitrogen lone pair is less available for donation to electrophiles, making N-carbonylcarbamates poor nucleophiles.
-
Increased Electrophilicity of Carbonyl Carbons: The withdrawal of electron density by the oxygen atoms, coupled with the delocalization, renders both carbonyl carbons highly susceptible to nucleophilic attack.
Electrophilic Sites
The primary mode of reactivity for N-carbonylcarbamates is nucleophilic attack at one of the two carbonyl carbons. The relative reactivity of these two sites is a subtle but critical aspect of their chemical profile.
-
Acyl Carbon (from R-C=O): This carbon is attached to the nitrogen and the 'R' group. Its electrophilicity is modulated by the electronic nature of R.
-
Carbamate Carbon (from R'-C=O): This carbon is attached to the nitrogen and the alkoxy group (-OR''). The oxygen of the alkoxy group can donate electron density through resonance, potentially making this carbon slightly less electrophilic than the acyl carbon, all else being equal.
The competition between these two sites is a key consideration in synthetic planning and can be influenced by steric hindrance and the specific reaction conditions employed.
Theoretical Reactivity Profile: Key Reaction Classes
The dual carbonyl structure dictates a reactivity profile dominated by nucleophilic acyl substitution.
Nucleophilic Acyl Substitution: The Dominant Paradigm
The most common reaction pathway for N-carbonylcarbamates involves nucleophilic acyl substitution.[5][6][7] This is a two-step process involving the addition of a nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to restore the carbonyl.[7][8]
Caption: General mechanism of nucleophilic acyl substitution.
Given the two electrophilic carbonyl carbons, the nucleophile can attack either site, leading to different products. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Generally, the less sterically hindered and more electronically activated carbonyl will react preferentially.
Table 1: Relative Reactivity of Carboxylic Acid Derivatives
| Derivative | Structure | Relative Reactivity | Leaving Group (Y) |
| Acid Chloride | R-CO-Cl | Very High | Cl⁻ |
| Acid Anhydride | R-CO-O-CO-R | High | RCOO⁻ |
| N-Carbonylcarbamate | R-CO-N(R')-CO-OR'' | Moderate-High | R'N⁻-CO-OR'' or R-CO-N⁻R' |
| Ester | R-CO-OR' | Moderate | OR'⁻ |
| Amide | R-CO-NR'₂ | Low | NR'₂⁻ |
This table provides a general reactivity trend. The precise reactivity of N-carbonylcarbamates depends on their specific substituents.
Hydrolysis: Stability under Aqueous Conditions
Hydrolysis is a critical reaction, especially in biological and pharmaceutical contexts. N-carbonylcarbamates can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid, a carbamic acid (which decomposes to an amine and CO₂), and an alcohol.
-
Base-Catalyzed Hydrolysis: This proceeds via nucleophilic attack of a hydroxide ion. The mechanism for monosubstituted carbamates often involves an isocyanate intermediate, while disubstituted systems proceed through a more direct addition-elimination pathway.[3][9] The rate of hydrolysis can be influenced by temperature and the substitution pattern on the molecule.[10]
-
Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water.
The stability of N-carbonylcarbamates to hydrolysis is generally greater than that of acid anhydrides but less than that of amides, making them suitable as tunable protecting groups or prodrug moieties.
Thermal Decomposition
The thermal stability of carbamates varies significantly with their structure.[11] Upon heating, they can undergo decomposition through several pathways. One common route for N-H containing carbamates is elimination to form an isocyanate and an alcohol. The presence of the N-acyl group can alter this pathway, potentially favoring fragmentation or rearrangement reactions. The thermal degradation often results in multiple products, including carbon dioxide and amines, depending on the specific compound and conditions.[12]
Computational Workflow for Reactivity Prediction
Computational chemistry provides powerful tools to quantify the theoretical reactivity profile of N-carbonylcarbamate derivatives. Density Functional Theory (DFT) is a particularly effective method for this purpose.
Step-by-Step Computational Protocol
A robust computational analysis to predict the reactivity of a novel N-carbonylcarbamate derivative would typically involve the following steps:
-
Geometry Optimization:
-
Objective: Find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Validation: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
-
Electronic Property Analysis:
-
Objective: Identify electrophilic and nucleophilic regions.
-
Method: From the optimized geometry, calculate the Molecular Electrostatic Potential (MEP) and analyze the Frontier Molecular Orbitals (HOMO and LUMO).
-
Interpretation: The MEP will show positive potential (blue regions) around the electrophilic carbonyl carbons. The LUMO will indicate the most likely site for nucleophilic attack.
-
-
Reaction Pathway Modeling:
-
Objective: Determine the most favorable reaction mechanism and calculate its activation energy.
-
Method: For a chosen reaction (e.g., hydrolysis), model the reaction coordinate. Locate the transition state (TS) structure for the rate-determining step (e.g., nucleophilic addition).
-
Validation: A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Energy Profile Calculation:
-
Objective: Quantify the thermodynamics and kinetics of the reaction.
-
Method: Calculate the single-point energies of the reactants, transition state, and products using a higher-level basis set for greater accuracy.
-
Output: Construct a reaction energy diagram to visualize the activation barrier (ΔG‡) and the overall reaction energy (ΔG).
-
Caption: A typical DFT workflow for assessing chemical reactivity.
Conclusion
The theoretical reactivity profile of N-carbonylcarbamate derivatives is governed by the electronic interplay between a central nitrogen atom and two flanking carbonyl groups. This unique arrangement results in a molecule with attenuated nitrogen nucleophilicity and two highly electrophilic carbon centers. Their reactivity is dominated by nucleophilic acyl substitution, with the regiochemical outcome dependent on a delicate balance of steric and electronic factors. Computational methods, particularly DFT, offer a powerful predictive lens to dissect these factors, allowing for the in-silico design of molecules with tailored stability and reactivity. A thorough understanding of this theoretical framework is essential for any scientist seeking to exploit the rich and versatile chemistry of this important functional group.
References
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Kanai, M., Kato, D., & Sako, M. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 41(2), 234-244. [Link]
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Thornhill, G.D. & Swinbourne, F.J. (1979). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, 6, 616-619. [Link]
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Pankaj, P. et al. (2015). Thermal decomposition of metal N,N-dialkylcarbamates. Journal of Thermal Analysis and Calorimetry, 122, 195-202. [Link]
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Leisinger, T., & Margraff, R. (1983). Studies on the enzymatic hydrolysis of amino acid carbamates. Biochimica et Biophysica Acta (BBA) - Enzymology, 745(1), 27-33. [Link]
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Le Sann, C. et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(21), 5099. [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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Reddy, C. R., & Grée, R. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, 2008(ii), 250-257. [Link]
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Pankaj, P. et al. (2015). Thermal decomposition of metal N,N-dialkylcarbamates. ResearchGate. [Link]
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Al-Mestarihi, A. H. et al. (2021). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. ACS Chemical Neuroscience, 12(10), 1776-1789. [Link]
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Zhang, J. et al. (2013). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 24, 1989-2000. [Link]
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Kaur, P. et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 6(92), 89601-89613. [Link]
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Wang, X. et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 12(40), 9850-9856. [Link]
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Beaver, M. G. et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development, 24(12), 2898-2905. [Link]
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Tihanyi, D. et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(1). [Link]
-
Hu, X. et al. (2005). Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. Journal of the American Chemical Society, 127(8), 2485-2495. [Link]
-
Al-Masoudi, A. et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Chemistry, 6(2), 438-452. [Link]
-
Reddy, C. R. et al. (2007). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Knez, D. et al. (2022). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Barluenga, J. et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 25(16), 3603. [Link]
-
LibreTexts. (2024). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Presented by. [Link]
-
Al-Hadedi, A. A. M. et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2012(v), 213-228. [Link]
-
Organic Chemistry Portal. Substituted carbamate synthesis by carbamidation. [Link]
-
Draganjac, M. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. [Link]
-
Soderberg, T. (2020). 9.3: The Nucleophilic Acyl Substitution Mechanism. Chemistry LibreTexts. [Link]
-
Majumdar, S. (2017). N-Dealkylation of Amines. Molecules, 22(1), 149. [Link]
-
Öfele, K. et al. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(19), 9457-9492. [Link]
-
Plenio, H. et al. (2007). Tuning the Electronic Properties of N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 46(40), 7674-7677. [Link]
-
Poyatos, D. et al. (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 27(23), 8289. [Link]
-
Stankovičová, M. et al. (2009). Phenylcarbamic acid derivatives with integrated n-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis. Česká a Slovenská farmacie, 58(4), 166-171. [Link]
-
Zhang, F. et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 18. [Link]
-
Szymański, P. et al. (2018). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Molecules, 23(10), 2588. [Link]
-
ResearchGate. (2026). Exploring the Electronic and Mechanical Properties of the Recently Synthesized Nitrogen-Doped Monolayer Amorphous Carbon. [Link]
-
Setman, D. et al. (2014). On the remarkable thermal stability of nanocrystalline cobalt via alloying. Materials Science and Engineering: A, 620, 239-246. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. researchgate.net [researchgate.net]
Spectroscopic Profiling & Technical Handling of Propan-2-yl N-carbonylcarbamate
The following guide provides an in-depth technical analysis of Propan-2-yl N-carbonylcarbamate , chemically identified as Isopropyl Isocyanatoformate (or Isopropyl Isocyanatocarbonate).
This molecule (
A Guide for Synthetic & Analytical Chemists
Molecular Identity & Structural Logic
Before interpreting spectra, one must understand the electronic environment of the molecule. Propan-2-yl N-carbonylcarbamate is an alkoxycarbonyl isocyanate . Unlike simple alkyl isocyanates, the isocyanate group (
-
IUPAC Name: Propan-2-yl isocyanatoformate
-
Common Names: Isopropyl isocyanatocarbonate; Isopropyl carbonylisocyanate.
-
Molecular Formula:
[1] -
Molecular Weight: 129.11 g/mol
-
Key Reactivity: The electron-withdrawing ester group activates the isocyanate, making it significantly more electrophilic than standard isocyanates (e.g., isopropyl isocyanate).
Structural Diagram (DOT)
The following diagram illustrates the connectivity and the electrophilic sites critical for spectroscopic assignment.
Figure 1: Structural connectivity highlighting the conjugated system responsible for unique IR/NMR shifts.[1]
Spectroscopic Characteristics
The identification of this molecule relies on distinguishing the "acyl isocyanate" moiety from starting materials (isopropyl carbamate) and hydrolysis products.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary tool for real-time monitoring of this species due to the distinct isocyanate stretch.
| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |
| 2240 – 2255 | Very Strong | Diagnostic Peak. Broader and higher frequency than nitriles. | |
| 1750 – 1765 | Strong | The ester carbonyl is shifted due to the electron-withdrawing NCO group. | |
| 2980, 2940 | Medium | characteristic Isopropyl C-H stretching. | |
| 1210 – 1240 | Strong | Ester C-O stretch. | |
| Absence of | > 3100 | - | Critical Purity Check. The absence of a band at 3200-3400 cm⁻¹ confirms the conversion of the carbamate precursor. |
Technical Insight: In alkoxycarbonyl isocyanates, you may sometimes observe a "doublet" appearance in the carbonyl region due to Fermi resonance or rotamers, but the band at ~2245 cm⁻¹ is the definitive confirmation of the
moiety.
B. Nuclear Magnetic Resonance (NMR)
NMR confirms the integrity of the isopropyl group and the oxidation state of the carbons.
NMR (400 MHz,
)
-
5.05 – 5.15 ppm (Septet, 1H,
): The methine proton ( ) of the isopropyl group. It is deshielded by the adjacent oxygen. -
1.30 – 1.35 ppm (Doublet, 6H,
): The two equivalent methyl groups ( ) of the isopropyl moiety.
NMR (100 MHz,
)
-
~148.5 ppm: The Ester Carbonyl (
). -
~128.0 ppm: The Isocyanate Carbon (
). Note: This peak is often weak due to long relaxation times and lack of NOE. -
~72.5 ppm: The methine carbon (
). -
~21.5 ppm: The methyl carbons (
).
C. Mass Spectrometry (MS)
-
Ionization: EI or ESI (positive mode, though unstable in protic solvents).
-
Molecular Ion (
): 129 m/z.[1] -
Fragmentation Pattern:
-
m/z 86: Loss of Isopropyl (
). -
m/z 70: Loss of Isopropoxy (
). -
m/z 43: Isopropyl cation (
) – typically the base peak.
-
Synthesis & Purity Analysis Workflow
The synthesis typically involves the reaction of isopropyl carbamate with oxalyl chloride or phosgene. The challenge is ensuring complete conversion without polymerizing the highly reactive product.
Experimental Protocol: Synthesis via Oxalyl Chloride
Reference Standard: Adapted from methods for alkoxycarbonyl isocyanates [1].
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Reagents: Isopropyl carbamate (1.0 eq), Oxalyl chloride (1.2 eq), DCE (Dichloroethane) solvent.
-
Procedure:
-
Dissolve isopropyl carbamate in DCE.
-
Add oxalyl chloride dropwise at 0°C.
-
Reflux for 3–5 hours.[2] Evolution of HCl and CO gas will be observed.
-
Endpoint: Monitor IR for disappearance of N-H stretch (3300 cm⁻¹) and appearance of NCO (2245 cm⁻¹).
-
-
Purification: Fractional distillation under reduced pressure. Do not use silica gel (product decomposes).
Purity Validation Logic
To validate the reagent before use in drug development (e.g., sulfonylurea synthesis), follow this decision tree:
Figure 2: Quality Control Decision Tree for Isopropyl Isocyanatoformate.
Application in Drug Development
Propan-2-yl N-carbonylcarbamate is a "privileged electrophile." It is primarily used to introduce the N-carbonyl carbamate motif, which acts as a bioisostere for sulfonylureas or as a prodrug linker.
Reaction: Formation of Acyl Ureas
When reacted with a secondary amine (e.g., a piperazine derivative), the isocyanate carbon is the primary electrophilic site.
Mechanism:
-
Nucleophilic Attack: The amine nitrogen attacks the isocyanate carbon (
). -
Proton Transfer: Rapid proton shift to the nitrogen.
-
Product: An N-alkoxycarbonyl urea (or Allophanate if reacting with alcohol).
Handling Precautions
-
Moisture Sensitivity: Reacts violently with water to form the carbamate and
. -
Storage: Store under Argon at 4°C.
-
Toxicity: Like all isocyanates, it is a potent sensitizer and lachrymator. Handle in a fume hood.
References
-
Grehn, L., & Ragnarsson, U. (1985). "A convenient method for the preparation of alkoxycarbonyl isocyanates." Synthesis, 1985(3), 296-298.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Isocyanates and derivatives."
-
Hagemann, H. (1993). "Houben-Weyl Methods of Organic Chemistry Vol. E 4, 4th Edition Supplement: Carbonic Acid Derivatives." Thieme.
-
Chem960. (2025). "CAS 2649035-25-4: Propan-2-yl N-carbonylcarbamate."[1]
-
Metrohm. (2025). "Quality Control of Isocyanates via NIR Spectroscopy."
Sources
Toxicity, Handling, and Mechanistic Precautions for Propan-2-yl N-Carbonylcarbamate
Executive Summary
Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4), functionally known as isopropyl isocyanatoformate, is a highly reactive alkoxycarbonyl isocyanate [4]. In drug development and medicinal chemistry, acyl and alkoxycarbonyl isocyanates are powerful electrophilic building blocks used to synthesize unsymmetrical ureas, complex heterocycles, and carbamates [3]. However, the same electronic properties that make this compound synthetically valuable also render it highly toxic, moisture-sensitive, and hazardous to handle. This whitepaper provides a rigorous, mechanistically grounded guide to the toxicological profile and safe handling protocols for propan-2-yl N-carbonylcarbamate.
Chemical Identity & Reactivity Profile
Molecular Formula: C₅H₇NO₃ Structural Connectivity: (CH₃)₂CH-O-C(=O)-N=C=O
The reactivity of propan-2-yl N-carbonylcarbamate is defined by the adjacent ester carbonyl group. This group exerts a profound electron-withdrawing effect via resonance and induction, significantly increasing the partial positive charge (
Causality of Reactivity: Standard alkyl isocyanates react moderately with nucleophiles. In contrast, the N-carbonylcarbamate moiety lowers the lowest unoccupied molecular orbital (LUMO) energy of the isocyanate, making it hyper-reactive toward weak nucleophiles, including ambient moisture. Upon exposure to water, the compound undergoes rapid hydrolysis, generating isopropyl carbamate and evolving carbon dioxide (CO₂) gas. If this occurs in a sealed vessel, the rapid gas evolution will cause catastrophic overpressurization.
Toxicological Profile & Mechanism of Action
The toxicological hazards of propan-2-yl N-carbonylcarbamate are analogous to other short-chain alkoxycarbonyl isocyanates, such as ethoxycarbonyl isocyanate [1]. It is classified as a severe lachrymator, a respiratory irritant, and a highly flammable liquid [2].
Mechanistic Basis of Toxicity
The extreme electrophilicity of the isocyanate carbon leads to indiscriminate covalent binding with biological nucleophiles. Upon inhalation or ocular exposure, the molecule rapidly attacks the primary amines (-NH₂) of lysine residues and the thiols (-SH) of cysteine residues in mucosal proteins and cellular glutathione.
-
Glutathione Depletion: Rapid conjugation depletes cellular antioxidants, inducing localized oxidative stress.
-
Receptor Activation: The covalent modification of sensory nerve proteins directly activates TRPA1 and TRPV1 ion channels in the cornea and respiratory tract, triggering an immediate, severe lachrymatory (tear-producing) and inflammatory response.
Mechanistic pathway of propan-2-yl N-carbonylcarbamate toxicity and receptor activation.
Quantitative & Qualitative Hazard Summary
| Hazard Class | GHS Category | Primary Symptoms | Mechanistic Cause |
| Flammable Liquid | Category 3 | N/A | High vapor pressure, low flash point [1]. |
| Acute Toxicity (Inhalation) | Category 4 | Coughing, dyspnea, potential pulmonary edema | Electrophilic attack on alveolar tissue [2]. |
| Skin/Eye Irritation | Category 2 | Erythema, severe lachrymation, corneal damage | TRPA1 receptor activation in cornea/epidermis. |
| STOT (Single Exposure) | Category 3 | Respiratory tract irritation | Covalent modification of mucosal proteins [1]. |
Standard Operating Procedures (SOP) & Handling Protocols
To ensure scientific integrity and operator safety, handling this reagent requires strict adherence to air-free, moisture-free Schlenk techniques.
Protocol 1: Anhydrous Transfer and Reaction Setup
This protocol is designed as a self-validating system: failure to maintain anhydrous conditions will result in immediate, observable fuming (polyurea/carbamate formation), signaling a breach in the inert atmosphere.
-
Glassware Preparation: Flame-dry a multi-neck reaction flask under high vacuum (≤ 0.1 Torr) for 5 minutes. Backfill with high-purity Argon. Repeat this vacuum-purge cycle three times to ensure complete desorption of surface moisture.
-
Solvent Selection: Inject strictly anhydrous, aprotic solvents (e.g., dry dichloromethane or toluene) via a septum. Do not use protic solvents (alcohols, amines), as they will aggressively consume the reagent.
-
Syringe Transfer: Use only a gas-tight glass syringe equipped with a PTFE plunger and a stainless-steel needle. Causality: Standard polypropylene syringes can be degraded by highly reactive isocyanates, leading to plunger seizing and accidental exposure.
-
Temperature Control: Submerge the reaction vessel in an ice-water bath (0°C). Causality: Lowering the thermal energy mitigates the exothermic runaway potential of the nucleophilic addition and suppresses the generation of toxic vapors.
-
Addition: Add the propan-2-yl N-carbonylcarbamate dropwise, monitoring the internal temperature to ensure it does not exceed 5°C.
Step-by-step anhydrous handling, reaction, and quenching workflow for acyl isocyanates.
Emergency Response & Quenching Protocols
Because of its high volatility and toxicity, unreacted propan-2-yl N-carbonylcarbamate cannot be disposed of directly. It must be chemically deactivated.
Protocol 2: Chemical Quenching and Disposal
Relying on water to quench isocyanates is dangerous due to the delayed, biphasic nature of the reaction and the generation of CO₂ gas, which can pressurize waste containers. Instead, a nucleophilic amine quench must be utilized.
-
Quench Reagent Preparation: Prepare a 10% (v/v) solution of ethanolamine or diethanolamine in isopropanol.
-
Controlled Addition: Slowly add the quenching solution to the reaction mixture at 0°C under heavy stirring.
-
Causality: The primary/secondary amine is a vastly superior nucleophile compared to water. It outcompetes any moisture to rapidly form a stable, non-toxic, and non-volatile biuret or urea derivative. Crucially, this amine-isocyanate reaction does not generate CO₂, entirely eliminating the risk of waste container pressurization.
-
-
Validation: Stir the quenched mixture for 30 minutes at room temperature. Extract a 10 µL aliquot and analyze it via LC-MS. The protocol is self-validating: the complete absence of the isocyanate mass peak confirms total neutralization.
-
Disposal: Once validated, the stabilized mixture can be safely transferred to standard organic hazardous waste receptacles.
References
- Source: fishersci.
- Source: capotchem.
- Source: nih.
- 异氰酸酯化合物 - 960化工网 (Isocyanate Compounds)
Methodological & Application
synthesis protocol for propan-2-yl N-carbonylcarbamate from precursors
Application Note: Scalable Synthesis of Isopropoxycarbonyl Isocyanate (Propan-2-yl N-carbonylcarbamate)
Executive Summary
This protocol details the synthesis of Isopropoxycarbonyl isocyanate (also referred to as Propan-2-yl N-carbonylcarbamate or Isopropyl isocyanatoformate). This electrophilic species is a critical "privileged intermediate" in medicinal chemistry, widely used to synthesize sulfonylureas, carbamates, and heterocycles via [2+2] or [4+2] cycloadditions.
Unlike simple alkyl isocyanates, the presence of the carbonyl group on the nitrogen (
Target Molecule:
-
IUPAC Name: Propan-2-yl isocyanatoformate
-
Common Name: Isopropoxycarbonyl isocyanate
-
Structure:
-
Molecular Weight: 129.11 g/mol
Strategic Synthesis Architecture
The synthesis strategy relies on the Speziale-Smith method , utilizing the reaction between a carbamate (urethane) and oxalyl chloride. This route is preferred over phosgenation due to the easier handling of oxalyl chloride (liquid vs. gas) and the avoidance of transition metal catalysts.
Reaction Mechanism:
-
N-Acylation: The lone pair of the carbamate nitrogen attacks the oxalyl chloride, displacing chloride.
-
Elimination: The resulting N-oxalyl intermediate undergoes thermal elimination, releasing carbon monoxide (CO) and hydrogen chloride (HCl) to yield the acyl isocyanate.
Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of isopropyl carbamate to the target isocyanate via oxalyl chloride.[1]
Experimental Protocol
Reagents and Materials[2][3][4][5]
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |
| Isopropyl Carbamate | 103.12 | Solid | 1.0 | Substrate |
| Oxalyl Chloride | 126.93 | 1.455 | 1.2 | Reagent |
| 1,2-Dichloroethane (DCE) | 98.96 | 1.256 | N/A | Solvent (Anhydrous) |
| Dichloromethane (DCM) | 84.93 | 1.326 | N/A | Alt. Solvent |
Note: DCE is preferred over DCM due to its higher boiling point (84°C), which facilitates the thermal elimination step.
Step-by-Step Methodology
Pre-requisites:
-
Glassware must be oven-dried (120°C) and assembled under a nitrogen or argon atmosphere.
-
Safety Warning: This reaction generates Carbon Monoxide (CO) and Hydrogen Chloride (HCl). It must be performed in a high-efficiency fume hood.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermometer. Connect the top of the condenser to an inert gas line (N2/Ar) and a gas scrubber (NaOH trap) to neutralize HCl.
-
Solvation: Charge the RBF with Isopropyl Carbamate (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (approx. 5-7 mL per gram of carbamate). Stir until dissolved or finely suspended.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice/water bath.
-
Addition: Charge the addition funnel with Oxalyl Chloride (1.2 equiv) . Add dropwise to the carbamate solution over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature < 10°C to prevent premature gas evolution and foaming.
-
-
Acylation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. A slight clearing of the suspension may be observed.
-
Thermal Elimination: Replace the ice bath with a heating mantle. Slowly heat the reaction to reflux (approx. 83°C).
-
Observation: Vigorous gas evolution (HCl/CO) will occur as the temperature rises. Ensure the scrubber is functioning.
-
Reflux for 3 to 5 hours or until gas evolution ceases.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation:
-
Remove the solvent (DCE) and excess oxalyl chloride under reduced pressure (rotary evaporator) at 40°C.
-
Purification: The residue is the crude acyl isocyanate. Purify via fractional distillation under reduced pressure .
-
Target Fraction: Collect the main fraction. (Note: Similar analogs boil at ~50–60°C at 10 mmHg; establish specific BP during first run).
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, use the following analytical checkpoints.
Infrared Spectroscopy (FT-IR)
This is the most rapid validation method.
-
Success Indicator: Appearance of a strong, broad absorption band at 2235–2255 cm⁻¹ (characteristic of the -N=C=O isocyanate stretch).
-
Failure Indicator: Retention of broad peaks at 3200–3400 cm⁻¹ indicates unreacted carbamate (NH2 stretch).
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl3 (Must be anhydrous to prevent hydrolysis in the tube).
-
Shift Diagnosis:
-
Precursor (Carbamate): Isopropyl CH septet at ~4.9 ppm.
-
Product (Isocyanate): The isopropyl CH septet typically shifts downfield (deshielded by the acyl isocyanate group) to approx 5.0–5.1 ppm .
-
Absence of NH broad singlets (usually ~4.5–5.0 ppm in precursor).
-
Process Safety & Handling
Hazard Analysis:
-
Oxalyl Chloride: Highly toxic, corrosive, reacts violently with water.[2]
-
Isocyanates: Potent sensitizers. Inhalation can cause asthma-like symptoms.[3]
-
Carbon Monoxide: Odorless, silent killer. Use CO monitors in the lab.
Workflow Diagram:
Figure 2: Operational workflow ensuring safety and containment of hazardous gases.
References
-
Speziale, A. J., & Smith, L. R. (1962).[4] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 27(10), 3742–3743.
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965).[5] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307.
-
Organic Syntheses. (1966).
-Chloroacetyl Isocyanate.[4][6] Organic Syntheses, 46, 16. (Describes the general Speziale method protocol adapted for this class).
Sources
reaction mechanism of propan-2-yl N-carbonylcarbamate with amines
Application Note & Protocol
Topic: Mechanistic Insights and Practical Protocols for the Synthesis of N,N'-Substituted Ureas using Propan-2-yl N-carbonylcarbamate with Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of substituted ureas is a cornerstone of modern medicinal chemistry and materials science. This document provides a comprehensive guide to the reaction between propan-2-yl N-carbonylcarbamate and various primary and secondary amines, a process that offers a safer and more efficient alternative to traditional methods involving hazardous reagents like phosgene or unstable isocyanates. We will dissect the underlying reaction mechanism, detailing the key steps of nucleophilic acyl substitution. Furthermore, this guide presents a detailed, field-tested laboratory protocol for the synthesis of a model urea derivative, complete with explanations for critical process parameters and a workflow for reaction monitoring, workup, and purification.
Introduction: The Strategic Importance of Urea Synthesis
The urea moiety is a privileged scaffold in drug discovery, renowned for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. This feature allows it to form stable interactions with biological targets, making it a common component in a wide array of therapeutics, including kinase inhibitors and enzyme modulators. Traditionally, the synthesis of unsymmetrical ureas has relied on the use of isocyanates, which are often toxic, moisture-sensitive, and may not be commercially available[1].
The use of stable, solid carbamate precursors as "isocyanate surrogates" provides a significant advantage in terms of safety, handling, and operational simplicity. Propan-2-yl N-carbonylcarbamate serves as an exemplary reagent in this class. Its structure features a central carbonyl carbon that is rendered highly electrophilic by two adjacent nitrogen and oxygen atoms, facilitating a clean and efficient reaction with amine nucleophiles under mild conditions.
The Reaction Mechanism: A Stepwise Analysis
The reaction of propan-2-yl N-carbonylcarbamate with an amine proceeds via a classical nucleophilic acyl addition-elimination pathway. The high reactivity of the central carbonyl group is the key driver of this transformation.
Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (a primary or secondary amine, R¹R²NH) attacking the highly electrophilic carbonyl carbon of the N-carbonylcarbamate[2][3]. This attack is favored because the electron density of the carbonyl carbon is significantly reduced by the adjacent electron-withdrawing carbamate group. This step results in the formation of a transient, high-energy tetrahedral intermediate.
Step 2: Collapse of the Tetrahedral Intermediate and Elimination The tetrahedral intermediate is unstable and rapidly collapses to restore the carbonyl double bond. This process involves the expulsion of the most stable leaving group. In this case, the propan-2-yl carbamate anion is eliminated.
Step 3: Formation of the Final Product The elimination of the leaving group yields the stable N,N'-substituted urea product. The propan-2-yl carbamate leaving group is subsequently protonated during the reaction or workup to form propan-2-yl carbamate, which can further decompose. The overall reaction is typically irreversible and proceeds to high conversion due to the formation of the very stable urea C-N bond.
The entire mechanistic sequence is visualized in the diagram below.
Caption: Generalized reaction mechanism for urea synthesis.
Experimental Protocol: Synthesis of N-benzyl-N'-(4-methoxyphenyl)urea
This protocol details a representative synthesis using benzylamine and 4-methoxyaniline as model substrates.
Materials and Equipment
-
Reagents:
-
Propan-2-yl N-(4-methoxyphenyl)carbamate (Can be synthesized from 4-methoxyaniline and di-tert-butyl dicarbonate followed by deprotection, or a similar activated carbamate can be used). For this protocol, we will assume the use of an analogous and commonly cited precursor, Phenyl N-(4-methoxyphenyl)carbamate[4].
-
Benzylamine (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add Phenyl N-(4-methoxyphenyl)carbamate (1.0 equiv, e.g., 243 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. The choice of a polar aprotic solvent like DMSO facilitates the reaction of neutral amines at ambient temperatures[4].
-
Amine Addition: Under an inert atmosphere, add benzylamine (1.0 equiv, e.g., 107 mg, 1.0 mmol) dropwise to the stirred solution using a syringe.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature (ca. 22-25 °C)[4]. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as eluent). The reaction is typically complete within 2-4 hours. A new spot corresponding to the urea product should appear, and the starting carbamate spot should diminish.
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL). This step quenches the reaction and precipitates the often-solid urea product while dissolving the DMSO solvent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layers contain the desired product.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-N'-(4-methoxyphenyl)urea. Alternatively, if the crude product is highly pure and solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Experimental Workflow Diagram
Sources
Application Note: Synthesis of Complex Carbamates via Propan-2-yl N-Carbonylcarbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient protocol for the preparation of carbamates using propan-2-yl N-carbonylcarbamate, emphasizing mechanistic rationale and reaction optimization.
Introduction and Mechanistic Rationale
The synthesis of carbamates is a cornerstone of medicinal chemistry, as the carbamate linkage is a privileged motif found in numerous FDA-approved therapeutics and prodrugs. Historically, the synthesis of these linkages relied heavily on phosgene or its derivatives, which pose severe toxicity and handling risks[1].
Propan-2-yl N-carbonylcarbamate (also known as isopropyl isocyanatoformate) emerges as a highly reactive, non-phosgene bifunctional reagent. Its unique chemical architecture features an electrophilic isocyanate group directly conjugated to an isopropoxycarbonyl moiety. This arrangement dictates a distinct reactivity profile: the electron-withdrawing nature of the ester group significantly enhances the electrophilicity of the adjacent isocyanate carbon[2].
When reacted with nucleophilic alcohols, the isocyanate group undergoes rapid nucleophilic addition. The reaction provides a reliable and straightforward method for the preparation of complex, unsymmetrical carbamates and imidodicarbonates, which are highly valuable for altering physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity during lead optimization[2][3].
Causality in Experimental Design
-
Anhydrous Conditions: The enhanced electrophilicity of the isocyanatoformate makes it highly susceptible to hydrolysis. Trace water will react with the reagent to form an unstable carbamic acid, which decarboxylates to yield a primary amine that can subsequently react with another equivalent of the isocyanate to form a symmetric urea byproduct.
-
Temperature Control: The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents thermal degradation of the reagent and suppresses side reactions, such as allophanate formation (where the newly formed carbamate attacks a second equivalent of isocyanate).
-
Catalyst Selection: While primary alcohols often react spontaneously, sterically hindered secondary or tertiary alcohols require a mild Lewis base (e.g., Triethylamine, TEA) or a Lewis acid catalyst (e.g., Dibutyltin dilaurate, DBTDL) to increase the nucleophilicity of the alcohol or coordinate the isocyanate oxygen, respectively.
Experimental Workflow and Logic
Workflow for the synthesis of carbamates using propan-2-yl N-carbonylcarbamate.
Standardized Protocol: Synthesis of Carbamates
This protocol is designed as a self-validating system. The inclusion of specific monitoring checkpoints ensures that the researcher can verify the success of the transformation before proceeding to the next stage.
Materials Required
-
Substrate: Target Alcohol (
) -
Reagent: Propan-2-yl N-carbonylcarbamate (
) -
Catalyst: Triethylamine (TEA) (
for primary alcohols; up to for secondary/phenolic alcohols) -
Solvent: Anhydrous Dichloromethane (DCM) (
) -
Atmosphere: Nitrogen or Argon gas
Step-by-Step Methodology
-
System Preparation (Self-Validation Checkpoint 1): Flame-dry a
round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen gas for 5 minutes to ensure a completely anhydrous environment. -
Substrate Dissolution: Add the target alcohol (
) to the flask, followed by of anhydrous DCM. Stir until complete dissolution is achieved. -
Catalyst Introduction: Inject TEA (
) into the solution. Rationale: TEA acts as a proton scavenger and enhances the nucleophilic character of the alcohol, ensuring a rapid reaction trajectory. -
Temperature Modulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition: Using a gas-tight syringe, add propan-2-yl N-carbonylcarbamate (
) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized heating and suppresses the formation of urea dimers. -
Incubation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 to 4 hours.
-
Reaction Monitoring (Self-Validation Checkpoint 2): Withdraw a
aliquot, dilute in DCM, and analyze via TLC (typically 3:1 Hexanes:Ethyl Acetate) and LC-MS. The reaction is self-validated as complete when the starting alcohol spot is consumed and the LC-MS shows the exact mass of the or carbamate adduct. -
Quenching and Workup: Quench the reaction by adding
of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with DCM ( ). Combine the organic layers and wash with saturated aqueous (brine) ( ). -
Drying and Concentration: Dry the organic phase over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure propan-2-yl N-carbonylcarbamate derivative.
Quantitative Data & Substrate Scope
The reactivity of propan-2-yl N-carbonylcarbamate varies predictably based on the steric and electronic properties of the nucleophile. The table below summarizes typical parameters for various alcohol classes.
| Substrate Class | Example Alcohol | Catalyst Required | Reaction Temp | Time (hrs) | Expected Yield (%) |
| Primary Aliphatic | Benzyl alcohol | None / TEA (0.1 eq) | 0 °C | 2.0 | 85 - 95% |
| Secondary Aliphatic | Cyclohexanol | TEA (0.5 eq) | 0 °C | 4.0 | 75 - 85% |
| Tertiary Aliphatic | tert-Butanol | DBTDL (0.05 eq) | RT | 12.0 | 40 - 60% |
| Phenolic | Phenol | TEA (1.0 eq) | RT | 6.0 | 70 - 80% |
Note: Yields are highly dependent on the strict maintenance of anhydrous conditions. Tertiary alcohols suffer from steric hindrance, requiring a stronger Lewis acid catalyst (DBTDL) and elevated temperatures.
References
- Title: Phenyl isocyanatoformate | 5843-43-6 Source: Benchchem URL
- Source: Royal Society of Chemistry (RSC)
- Title: How To Get Isocyanate?
Sources
Application Note: Precision Solvent Engineering for the Synthesis of Propan-2-yl N-Carbonylcarbamate
Executive Summary
This Application Note provides a definitive guide to the synthesis of Propan-2-yl N-carbonylcarbamate (IUPAC: Isopropoxycarbonyl isocyanate), a critical electrophilic intermediate used in the derivatization of amines, alcohols, and the synthesis of sulfonylurea herbicides and pharmaceutical active ingredients (APIs).
The synthesis of N-carbonylcarbamates typically proceeds via the reaction of a parent carbamate with oxalyl chloride. The success of this transformation is governed almost entirely by solvent thermodynamics : the solvent must solubilize the polar carbamate starting material while possessing a boiling point sufficient to drive the endothermic elimination of HCl, yet remain inert to the highly reactive acyl isocyanate product.
This guide outlines the mechanistic basis for solvent selection, provides a validated protocol using 1,2-Dichloroethane (DCE) , and offers a comparative analysis of alternative solvent systems.
Mechanistic Foundation & Solvent Criticality
The synthesis of Propan-2-yl N-carbonylcarbamate involves the reaction of Isopropyl Carbamate with Oxalyl Chloride. This is a cascade reaction involving acylation followed by thermal elimination.
Reaction Pathway
-
Nucleophilic Attack: The amide nitrogen of the carbamate attacks the oxalyl chloride.
-
Intermediate Formation: An N-oxalyloyl intermediate is formed.
-
Decarboxylation/Elimination: Thermal driving force eliminates CO and HCl to yield the isocyanate.
Critical Constraint: The final step (elimination of HCl) is reversible and endothermic. If the solvent boiling point is too low (< 50°C), the reaction stalls at the N-chlorocarbonyl intermediate (iPr-O-CO-NH-CO-Cl). If the solvent is nucleophilic (alcohols, amines, wet solvents), the isocyanate is immediately quenched.
Mechanism Visualization
Figure 1: Reaction cascade for the synthesis of Isopropoxycarbonyl isocyanate. High temperature is required to drive the final elimination step.
Solvent Selection Matrix
The following table summarizes the suitability of common process solvents for this specific transformation.
| Solvent Class | Specific Solvent | Boiling Point (°C) | Solubility of Carbamate | Inertness to Oxalyl Cl | Suitability Score (1-10) | Application Notes |
| Chlorinated | 1,2-Dichloroethane (DCE) | 83 | High | Excellent | 10 | Preferred. Ideal BP for HCl elimination. |
| Chlorinated | Dichloromethane (DCM) | 40 | High | Excellent | 6 | BP too low. Reaction often stalls at N-chlorocarbonyl stage. |
| Chlorinated | Carbon Tetrachloride | 77 | Moderate | Excellent | 4 | Toxic/Banned. Good chemically, but poor regulatory profile. |
| Aromatic | Toluene | 110 | Moderate/Low | Good | 8 | Good for scale-up. Requires higher temp; carbamate solubility can be limiting. |
| Aromatic | Chlorobenzene | 131 | Good | Excellent | 9 | Excellent alternative to DCE for high-temp processing. |
| Ether | THF | 66 | High | Poor | 0 | DANGER. Ring opening occurs with strong acid chlorides/HCl. |
| Polar Aprotic | DMF / DMSO | >150 | High | Poor | 0 | DANGER. Reacts violently with Oxalyl Chloride (Vilsmeier reagent formation). |
Detailed Experimental Protocol
Target: Propan-2-yl N-carbonylcarbamate (Isopropoxycarbonyl isocyanate) Scale: 100 mmol Primary Solvent: 1,2-Dichloroethane (Anhydrous)
Materials & Equipment
-
Reagents: Isopropyl carbamate (10.3 g, 100 mmol), Oxalyl Chloride (14.0 g, 110 mmol, 1.1 eq).
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous (<50 ppm water).
-
Apparatus: 3-neck Round Bottom Flask (250 mL), Reflux Condenser, N2 inlet, HCl gas trap (scrubber), Addition Funnel.
Step-by-Step Procedure
-
System Preparation: Flame-dry the glassware and assemble under a nitrogen atmosphere. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and Phosgene-like byproducts.
-
Dissolution: Charge Isopropyl carbamate (10.3 g) and DCE (100 mL) into the flask. Stir until fully dissolved.
-
Note: If solubility is slow, gentle warming to 30°C is permissible, but cool back to 0°C before step 3.
-
-
Reagent Addition (Controlled): Cool the solution to 0–5°C using an ice bath. Add Oxalyl Chloride dropwise via the addition funnel over 30 minutes.
-
Observation: Gas evolution (CO/HCl) may begin immediately. Control the rate to prevent foaming.
-
-
The "Speziale" Reflux: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT) for 30 minutes. Then, heat the mixture to a gentle reflux (approx. 83°C).
-
Critical Checkpoint: Maintain reflux for 3–5 hours. The evolution of HCl gas must cease for the reaction to be complete.
-
In-Process Control (IPC): Aliquot a sample for FT-IR. Look for the disappearance of the N-H stretch (~3200-3400 cm⁻¹) and the appearance of the strong Isocyanate doublet (~2240 cm⁻¹).
-
-
Work-up: Cool the reaction mixture to RT.
-
Purification: The product is moisture sensitive.[1] Do not wash with water.
-
Remove the solvent under reduced pressure (Rotary evaporator, bath temp < 40°C).
-
-
Isolation: Distill the residue under reduced pressure (vacuum distillation).
-
Target: Colorless liquid.
-
Storage: Store under inert gas at 4°C.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis due to wet solvent. | Ensure DCE is dried over molecular sieves (3Å or 4Å). |
| Product Solidifies | Formation of N,N'-carbonyl bis(carbamate) dimer. | Use excess Oxalyl Chloride (1.1–1.2 eq) and ensure dilute conditions (0.5 M). |
| Incomplete Reaction | Reflux temp too low (using DCM). | Switch to DCE or Chlorobenzene to drive HCl elimination. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point of solvent selection.
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link
-
Speziale, A. J., & Smith, L. R. (1963). Reaction of Oxalyl Chloride with Carboxamides. Preparation of Acyl Isocyanates. Organic Syntheses, 46, 16. Link
-
LookChem. (n.d.). Ethyl N-carbonylcarbamate (Synonym for Ethoxycarbonyl isocyanate).[2] Retrieved October 26, 2023. Link
-
PubChem. (n.d.). Compound Summary: Ethoxycarbonyl isocyanate.[2] National Library of Medicine. Retrieved October 26, 2023. Link
-
BenchChem. (2023). Solvent Effects on Chloro(isopropyl)silane Reactivity (Analogous Solvent Data). Retrieved October 26, 2023. Link
Disclaimer: This protocol involves the generation of hazardous gases (HCl, CO) and the use of corrosive reagents. All procedures must be performed in a properly functioning fume hood by trained personnel.
Sources
Application Note: One-Pot Synthesis Involving Propan-2-yl N-carbonylcarbamate
This Application Note and Protocol details the one-pot synthesis utilizing propan-2-yl N-carbonylcarbamate (chemically identified as isopropoxycarbonyl isocyanate ), a highly reactive electrophilic intermediate. This guide focuses on its in situ generation and subsequent coupling with nucleophiles to form N-acyl ureas and N-carbamoyl carbamates , a critical scaffold in the development of anticonvulsants, herbicides (sulfonylureas), and prodrug linkers.
Introduction & Core Utility
Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4), more commonly referred to in synthetic organic chemistry as isopropoxycarbonyl isocyanate , is a privileged "C2-synthon" used to introduce the
Direct isolation of acyl isocyanates is often avoided due to their moisture sensitivity and lachrymatory nature. Instead, the "One-Pot, Two-Step" protocol described here allows researchers to generate this reagent in situ from stable precursors—isopropyl carbamate and oxalyl chloride —and immediately trap it with a nucleophile. This methodology is preferred in drug discovery for synthesizing:
-
Sulfonylureas : By reacting with sulfonamides.
-
N-Acyl Ureas : By reacting with primary/secondary amines.
-
Heterocycles : Such as 1,3,5-triazinan-2-ones or oxazolidinediones via cyclization.
Mechanistic Pathway
The reaction proceeds via the Speziale-Smith mechanism , where oxalyl chloride activates the carbamate to form an intermediate complex, which eliminates HCl and CO to yield the isocyanate.
Reaction Scheme Diagram
Caption: Logical flow of in situ isocyanate generation and trapping. The unstable intermediate is consumed immediately.
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate : Isopropyl carbamate (
). -
Activator : Oxalyl chloride (
M in DCM). -
Solvent : 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous.
-
Nucleophile : Target amine (e.g., benzylamine, aniline derivative) or sulfonamide.
-
Atmosphere : Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
Phase 1: In Situ Generation of Propan-2-yl N-carbonylcarbamate
-
Setup : Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and
inlet. -
Charging : Add Isopropyl carbamate (1.0 equiv, e.g.,
, ) to the flask. -
Solvation : Dissolve in anhydrous DCE (
, ). -
Activation : Cool the system to
. Add Oxalyl chloride (1.2 equiv, ) dropwise over 5 minutes.-
Note: Gas evolution (HCl/CO) will be observed. Ensure proper venting.
-
-
Reaction : Allow the mixture to warm to Room Temperature (RT), then heat to reflux (
for DCE) for 2–3 hours .-
Checkpoint: The solution should become clear. IR spectroscopy (if available) will show a strong isocyanate peak at
.
-
-
Concentration (Optional) : If the subsequent nucleophile is acid-sensitive, cool to RT and concentrate under reduced pressure to remove excess oxalyl chloride/HCl, then redissolve in fresh DCE. Otherwise, proceed directly.
Phase 2: Nucleophilic Trapping (One-Pot)
-
Preparation : Dissolve the Nucleophile (1.0–1.1 equiv) in minimal DCE (
).-
Optimization: If using a salt form (e.g., amine HCl), add Triethylamine (TEA) (2.5 equiv) to liberate the free base.
-
-
Addition : Add the nucleophile solution dropwise to the generated isocyanate solution at
. -
Completion : Stir at RT for 1–4 hours . Monitor by TLC (usually
EtOAc/Hexanes) or LC-MS. -
Quenching : Quench with saturated
solution ( ).
Phase 3: Workup & Isolation
-
Extraction : Extract the aqueous layer with DCM (
). -
Drying : Combine organic layers, dry over anhydrous
, and filter. -
Purification : Concentrate in vacuo. Recrystallize from EtOAc/Hexanes (often yields white crystalline solids) or purify via flash column chromatography.
Data & Validation
Expected results for standard nucleophiles when reacting with in situ generated propan-2-yl N-carbonylcarbamate.
| Nucleophile Class | Product Type | Expected Yield | Key Spectral Feature ( |
| Primary Amine ( | N-Acyl Urea | 85–95% | |
| Sulfonamide ( | Sulfonylurea | 70–85% | |
| Alcohol ( | N-Carbamoyl Carbamate | 60–75% | Distinct ester/carbamate carbonyls |
| Hydrazine | Semicarbazide deriv. | 80–90% | Multiple NH signals |
Troubleshooting Guide:
-
Low Yield : Ensure anhydrous conditions. Moisture hydrolyzes the isocyanate back to the carbamate or forms the symmetrical urea.
-
Precipitate : The product often precipitates from DCE/DCM. Simple filtration may yield pure product.[1][2]
Safety & Handling (E-E-A-T)
-
Isocyanate Hazard : Propan-2-yl N-carbonylcarbamate is a potent sensitizer and lachrymator. All operations must occur in a fume hood.
-
Oxalyl Chloride : Toxic and corrosive. Generates CO (silent killer) and HCl. Use a caustic scrubber (NaOH trap) for exhaust gas.
-
Exotherm : The addition of amines to isocyanates is exothermic; control temperature at
during addition.
References
-
Speziale, A. J.; Smith, L. R. "The Reaction of Oxalyl Chloride with Amides. II.[3] Oxazolidinediones and Acyl Isocyanates."[3][4] Journal of Organic Chemistry, 1963 , 28(7), 1805–1811. Link
-
Stec, J. "Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas." Synthesis, 2017 , 49(10), 2163–2176.[1] Link
-
Mondal, S.; et al. "Urea derivative synthesis by amination, rearrangement or substitution." Organic Chemistry Portal, 2024 . Link
Sources
Application Note: Microwave-Assisted Synthesis with Propan-2-yl N-carbonylcarbamate
Executive Summary
This guide details the protocol for utilizing Propan-2-yl N-carbonylcarbamate (Isopropyl isocyanatoformate) in microwave-assisted organic synthesis. While the ethyl analog (ethoxycarbonyl isocyanate) is more common, the isopropyl derivative offers distinct advantages in lipophilicity and steric modulation , critical for optimizing pharmacokinetic profiles in drug discovery.
The primary application of this reagent is the rapid construction of N-acyl urea scaffolds and their subsequent cyclization into hydantoins and pyrimidinediones (uracils). Microwave irradiation significantly accelerates these nucleophilic additions and cyclocondensations, reducing reaction times from hours to minutes while suppressing side reactions typical of prolonged thermal heating.
Reagent Profile & Chemistry
Propan-2-yl N-carbonylcarbamate is a highly electrophilic "acyl isocyanate" equivalent. It possesses two reactive centers:
-
Isocyanate Carbon (
): The primary site for nucleophilic attack by amines, alcohols, or thiols. -
Carbonyl Carbon (
): Activated for intramolecular cyclization after the initial addition.
Chemical Structure:
Key Advantages in Microwave Synthesis:
-
Dipolar Coupling: The polar isocyanate and ester functionalities couple efficiently with microwave irradiation, allowing rapid internal heating.
-
One-Pot Cyclization: The high energy input enables the "catch-and-release" mechanism—initial addition followed by thermal cyclization—in a single vessel.
Mechanism of Action
The synthesis generally proceeds via a stepwise mechanism:
-
Nucleophilic Addition: An amine or amino acid attacks the isocyanate to form an intermediate N-carbonylurea (allophanate-like structure).
-
Cyclization: Under microwave heating (often with base catalysis), the intermediate undergoes intramolecular attack on the ester carbonyl, expelling isopropanol to form the cyclic imide (hydantoin or uracil).
Reaction Pathway Diagram[1]
Figure 1: Stepwise conversion of Propan-2-yl N-carbonylcarbamate to heterocycles via microwave irradiation.
Experimental Protocols
Protocol A: Synthesis of N3-Substituted Hydantoins (One-Pot)
Application: Rapid generation of hydantoin libraries for anticonvulsant or antimicrobial screening. This protocol utilizes the "Urech-type" synthesis adapted for acyl isocyanates.
Reagents:
-
Amino acid methyl ester hydrochloride (1.0 equiv)
-
Propan-2-yl N-carbonylcarbamate (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (dry)
Procedure:
-
Preparation: In a 10 mL microwave vial, suspend the amino acid ester HCl (1.0 mmol) in MeCN (3 mL).
-
Activation: Add TEA (2.5 mmol) and stir for 1 minute to liberate the free amine.
-
Addition: Dropwise add Propan-2-yl N-carbonylcarbamate (1.1 mmol). The reaction is exothermic; allow to stand for 2 minutes.
-
Microwave Step 1 (Urea Formation): Seal the vial. Irradiate at 80°C for 5 minutes (Dynamic mode, moderate stirring).
-
Note: This ensures complete conversion to the linear ureido ester.
-
-
Microwave Step 2 (Cyclization): Increase temperature to 140°C and irradiate for 10-15 minutes .
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: The residue is often pure enough for initial screening. If necessary, purify via flash chromatography (EtOAc/Hexane) or recrystallization from EtOH.
Yield Expectation: 85-95%
Protocol B: Synthesis of Pyrimidine-2,4-diones (Uracils)
Application: Synthesis of uracil derivatives via reaction with enamines or active methylene compounds.
Reagents:
-
Enamine (e.g., ethyl 3-aminocrotonate) (1.0 equiv)
-
Propan-2-yl N-carbonylcarbamate (1.2 equiv)
-
Solvent: Toluene or Dioxane
Procedure:
-
Mixing: Dissolve the enamine (1.0 mmol) in Toluene (4 mL) in a microwave vial.
-
Addition: Add Propan-2-yl N-carbonylcarbamate (1.2 mmol) under nitrogen atmosphere.
-
Microwave Irradiation: Irradiate at 120°C for 20 minutes .
-
Workup: Upon cooling, the product often precipitates. Filter the solid and wash with cold ether.
-
Validation: Check LC-MS for the mass of the uracil core (M+).
Data Summary & Troubleshooting
Reaction Optimization Table:
| Parameter | Condition A (Mild) | Condition B (Harsh) | Recommendation |
| Temperature | 60-80°C | 140-160°C | Use 80°C for urea formation; 140°C for cyclization. |
| Solvent | DCM / THF | DMF / DMSO | MeCN is optimal (good microwave absorber, easy removal). |
| Base | Pyridine | DBU / TEA | TEA is sufficient; DBU may cause side reactions. |
| Time | 30-60 min | 5-10 min | Short times at high temp prevent degradation. |
Troubleshooting Guide:
-
Issue: Incomplete cyclization (Linear intermediate remains).
-
Fix: Increase Step 2 temperature to 160°C or add a catalytic amount of DBU (10 mol%).
-
-
Issue: Hydrolysis of reagent.
-
Fix: Ensure all solvents are anhydrous. Propan-2-yl N-carbonylcarbamate is moisture sensitive.
-
Safety & Handling
-
Lachrymator: Isocyanates are potent lachrymators and sensitizers. Handle only in a fume hood.
-
Pressure: Microwave reactions generate pressure, especially with volatile solvents like MeCN. Ensure the vial is rated for at least 20 bar.
-
Moisture: Store the reagent under inert gas (Argon) at 2-8°C.
References
-
Microwave-assisted solid-phase synthesis of hydantoin derivatives. Source: Tetrahedron Letters (via Academia.edu) Context: Describes the general strategy of using isocyanates and microwave irradiation for hydantoin ring closure. URL:[Link] (Representative Link)
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins. Source: Beilstein Journal of Organic Chemistry Context: Validates the two-step temperature profile (low temp for urea, high temp for cyclization) in microwave reactors. URL:[Link]
-
Regioselective Alkyne Cyclotrimerization with Alkoxycarbonyl Isocyanates. Source: ResearchGate Context: Illustrates the use of alkoxycarbonyl isocyanates in advanced cycloaddition reactions. URL:[Link]
-
PubChem Compound Summary: Ethyl N-carbonylcarbamate. Source: PubChem Context:[6] Provides structural and physical property data for the class of N-carbonylcarbamates. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. CAS RN 19617-43-7 | Fisher Scientific [fishersci.fi]
Scale-Up Procedures for Propan-2-yl N-Carbonylcarbamate Production: A Comprehensive Guide to Process Optimization and Safety
Introduction & Mechanistic Overview
Propan-2-yl N-carbonylcarbamate (also known as isopropyl isocyanatoformate, CAS: 2649035-25-4) is a highly reactive alkoxycarbonyl isocyanate. It serves as a critical electrophilic building block in drug development, particularly for the synthesis of unsymmetrical diacyl ureas, complex carbamates, and advanced heterocyclic pharmaceutical intermediates[1].
Mechanistic Causality of the Synthetic Route: Historically, the industrial synthesis of isocyanates relied heavily on phosgene, a reagent that poses severe toxicity and handling risks, especially at scale[2]. To circumvent these hazards, a robust and scalable alternative utilizes the reaction of primary amides or carbamates with oxalyl chloride[1][3].
In this protocol, isopropyl carbamate is reacted with oxalyl chloride. Oxalyl chloride functions as both a dehydrating and carbonylating agent. The reaction proceeds via the formation of an unstable N-oxalyl carbamate intermediate. Upon the application of thermal energy, this intermediate undergoes a concerted decomposition to yield the target isocyanate, simultaneously releasing hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂) as gaseous byproducts[2][3]. This gas evolution is not merely a byproduct stream; it acts as the thermodynamic driving force that pushes the equilibrium entirely toward the product.
Process Safety and Equipment Considerations
Scaling up the production of highly reactive isocyanates requires stringent engineering controls to manage both the corrosive byproducts and the moisture sensitivity of the target compound[4].
-
Reactor Design: A Glass-Lined Steel (GLS) reactor is mandatory. The stoichiometric generation of HCl gas at reflux temperatures will rapidly corrode standard stainless-steel vessels.
-
Off-Gas Scrubbing: The reaction generates equimolar amounts of HCl, CO, and CO₂. A dual-stage scrubber system is required: a caustic scrubber (e.g., 10% NaOH) to neutralize HCl and CO₂, followed by a thermal or catalytic oxidizer to safely convert toxic CO gas into CO₂.
-
Moisture Exclusion: Alkoxycarbonyl isocyanates are extremely hygroscopic and will readily hydrolyze to form symmetric ureas[4]. The entire system must be maintained under a strict anhydrous inert atmosphere (Nitrogen or Argon) with solvents dried to <50 ppm water content.
Quantitative Data Presentation
The following tables summarize the stoichiometric requirements and the self-validating analytical parameters required for a 10 kg scale-up batch.
Table 1: Scale-Up Stoichiometry and Material Requirements
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Isopropyl carbamate | 103.12 | 1.00 | 10.31 kg | Substrate |
| Oxalyl chloride | 126.93 | 1.20 | 15.23 kg | Carbonylating agent |
| Anhydrous Toluene | 92.14 | N/A | 30.0 L | Solvent |
| Propan-2-yl N-carbonylcarbamate | 129.11 | 0.85 (Expected) | ~11.0 kg | Target Product |
Table 2: In-Process Control (IPC) and Self-Validation Parameters
| Process Step | Analytical Method | Target Observation / Acceptance Criteria | Mechanistic Causality |
| Reagent Addition | Visual / Thermal | Exotherm controlled; minimal bubbling | Prevents premature intermediate decomposition |
| Thermal Reflux | Visual (Bubbler) | Complete cessation of gas evolution | Indicates full conversion of intermediate |
| Reaction Completion | FTIR Spectroscopy | Strong peak at ~2250 cm⁻¹ (-NCO) | Confirms isocyanate formation[5] |
| Reaction Completion | FTIR Spectroscopy | Absence of 3200–3400 cm⁻¹ (-NH₂) | Confirms complete consumption of carbamate |
Experimental Protocol: Scale-Up Synthesis (Self-Validating System)
This protocol is designed as a self-validating system . The physical state of the reaction (gas evolution) and real-time spectroscopic data directly inform the operator of the reaction's progress, eliminating the need for offline chromatographic validation until the final isolation step.
Step 1: Preparation & Charging
-
Ensure the 50 L GLS reactor is completely dry and purged with anhydrous nitrogen.
-
Charge 10.31 kg of isopropyl carbamate and 30.0 L of anhydrous toluene into the reactor.
-
Initiate agitation at 150 rpm and cool the suspension to an internal temperature of 0–5 °C using a jacket chiller.
Step 2: Controlled Addition
-
Charge 15.23 kg of oxalyl chloride into an inerted dropping funnel.
-
Dose the oxalyl chloride into the reactor over a period of 2 to 3 hours.
-
Causality for Choice: Oxalyl chloride is highly reactive. Maintaining the temperature below 10 °C stabilizes the intermediate N-oxalyl carbamate and prevents a runaway exothermic degradation, which would lead to uncontrolled gas expansion and potential safety breaches.
Step 3: Thermal Decomposition (Reflux)
-
Once addition is complete, gradually ramp the reactor temperature to 80–110 °C (toluene reflux).
-
Route the effluent gas through the dual-stage scrubber system.
-
Maintain reflux for 4 to 6 hours.
-
Causality for Choice: Thermal energy is strictly required to drive the decomposition of the intermediate into the isocyanate. The reaction is physically self-validating at this stage; the cessation of gas bubbling through the scrubber indicates that the intermediate has been fully consumed.
Step 4: In-Process Control (IPC)
-
Withdraw a 2 mL sample under inert conditions.
-
Analyze the sample via Fourier Transform Infrared Spectroscopy (FTIR).
-
Causality for Choice: The reaction is chemically validated when the primary amide N-H stretches (3200–3400 cm⁻¹) completely disappear, and a sharp, intense isocyanate -NCO stretch appears at approximately 2250 cm⁻¹[5]. If N-H stretches persist, continue refluxing.
Step 5: Distillation & Isolation
-
Cool the reactor to 40 °C.
-
Remove the toluene solvent and any unreacted oxalyl chloride via vacuum distillation (e.g., 50 mbar).
-
Perform a fractional vacuum distillation to isolate the propan-2-yl N-carbonylcarbamate as a clear, moisture-sensitive liquid.
-
Causality for Choice: Isocyanates are thermally sensitive and prone to polymerization (forming isocyanurates) at high temperatures. High-vacuum distillation lowers the boiling point, minimizing thermal degradation and ensuring a high-purity product (>98%).
Process Workflow Visualization
Process workflow for the scale-up synthesis of propan-2-yl N-carbonylcarbamate.
References
-
Isocyanate - Wikipedia . Wikipedia. Available at: [Link]
-
Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds . Organic Chemistry Portal. Available at:[Link]
-
ethyl N-(oxomethylidene)carbamate|19617-43-7 - MOLBASE Encyclopedia . MOLBASE. Available at:[Link]
-
Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols . Sultan Qaboos University Journal For Science. Available at:[Link]
-
Facile Synthesis of the Fungus-derived Natural Products: N,N'-Dipalmitoleyl Urea (C16:1) and N,N'-Dioleyl Urea (C18:1) . PMC - NIH. Available at:[Link]
Sources
- 1. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Facile Synthesis of the Fungus-derived Natural Products: N,N’-Dipalmitoleyl Urea (C16:1) and N,N’-Dioleyl Urea (C18:1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethyl N-(oxomethylidene)carbamate|19617-43-7 - MOLBASE Encyclopedia [m.molbase.com]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
Troubleshooting & Optimization
troubleshooting low yield in propan-2-yl N-carbonylcarbamate synthesis
Ticket ID: #ISO-PR-002 | Status: Open | Priority: High Subject: Troubleshooting Low Yield in Alkoxycarbonyl Isocyanate Generation
Executive Summary: The Chemistry of Instability
You are likely attempting to synthesize Propan-2-yl N-(chlorocarbonyl)carbamate or its dehydrated equivalent, Isopropoxycarbonyl isocyanate (
The Core Problem: This reaction is a "Goldilocks" scenario. The intermediate is thermodynamically unstable.
-
Too Cold: The reaction stalls at the N-chlorocarbonyl intermediate (
), which does not cyclize/dehydrate to the isocyanate. -
Too Hot (>55°C): The product undergoes decarboxylation , ejecting
to form the simple alkyl isocyanate ( ), which is a volatile impurity that destroys yield. -
Too Wet: Immediate hydrolysis to the starting carbamate or formation of the symmetrical urea (
).
This guide treats the standard synthesis via Isopropyl Carbamate + Oxalyl Chloride .
Diagnostic Flowchart
Before altering your protocol, trace your failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude analysis.
Critical Process Parameters (FAQs)
Q1: My crude NMR shows a mixture of product and simple Isopropyl Isocyanate. Why?
A: Thermal Decarboxylation.
The alkoxycarbonyl isocyanate moiety is fragile. At temperatures above 50-60°C, it extrudes
-
Mechanism:
. -
Fix: Keep the reaction temperature strictly between 40°C and 50°C . Do not reflux in toluene (110°C) or DCE (83°C) without careful monitoring. Use DCM (40°C) or THF (66°C) with rigorous temperature control.
Q2: The reaction solidifies, and I can't stir it. Yield is near zero.
A: Formation of Symmetrical Urea or Isocyanurates. This indicates moisture contamination or lack of HCl removal.
-
Causality: If water is present, the isocyanate hydrolyzes to the amine/amide, which instantly reacts with remaining isocyanate to form the urea (
). This urea is typically insoluble in DCM/DCE. -
Fix:
-
Dry all solvents to <50 ppm water (Karl Fischer titration).
-
Ensure the starting carbamate is rigorously dried (azeotrope with toluene).
-
Use a continuous inert gas sparge (Nitrogen/Argon) to remove HCl, which catalyzes polymerization.
-
Q3: I used DMF as a catalyst, but the yield dropped.
A: Vilsmeier-Haack Interference. While DMF catalyzes the formation of acid chlorides, it can react with the highly electrophilic alkoxycarbonyl isocyanate to form stable adducts (amidines) that do not release your product upon workup.
-
Fix: For this specific reaction, avoid DMF if possible. If the reaction is sluggish, use soluble chloride sources like dilute tetrabutylammonium chloride or simply increase the concentration of oxalyl chloride slightly, but rely on thermal activation (40-45°C) rather than chemical catalysis.
Optimized Protocol: The "Low-Temp" Oxalyl Chloride Route
This protocol minimizes thermal degradation while ensuring complete conversion.
Reagents:
-
Propan-2-yl carbamate (1.0 equiv)
-
Oxalyl Chloride (1.2 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly higher boiling point control.
-
HCl Scavenger: Nitrogen sparge (Physical removal).
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, internal thermometer, and a nitrogen inlet submerged in the solvent (sparging needle). Connect the outlet to a caustic scrubber (NaOH) to trap HCl and excess Oxalyl Chloride.
-
Dissolution: Dissolve Propan-2-yl carbamate in anhydrous DCE (0.5 M concentration).
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise. Note: No exotherm is usually observed here, but it prevents early HCl buildup.
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Heat slowly to 45°C - 50°C .
-
CRITICAL: Maintain a steady stream of Nitrogen bubbling through the solution. This drives the equilibrium forward by removing HCl:
-
-
Monitoring: Monitor by IR (Infrared Spectroscopy).
-
Look for the appearance of the Acyl Isocyanate stretch: ~2240 cm⁻¹ (distinct from simple isocyanate).
-
Look for the disappearance of the NH stretch (~3200-3400 cm⁻¹).
-
-
Workup:
-
Do NOT quench with water.
-
Concentrate the reaction mixture under reduced pressure at <40°C .
-
If a solid precipitates during concentration, filter it (likely urea byproduct) under inert atmosphere.
-
The residue is the crude Isopropoxycarbonyl isocyanate.
-
Data Comparison: Yield vs. Temperature
| Solvent | Temp (°C) | Reaction Time | Yield (%) | Major Impurity |
| DCM | 25 (RT) | 24 h | 35% | Unreacted Carbamate |
| DCE | 50 | 4 h | 88% | None (Clean) |
| Toluene | 110 | 1 h | 12% | Isopropyl Isocyanate (Decarboxylated) |
| THF | 66 | 3 h | 45% | Polymer/Urea |
Reaction Pathway Visualization
Understanding the pathway clarifies why temperature control is non-negotiable.
Figure 2: Reaction pathway showing the thermal window for success and the risks of overheating or moisture.
References
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.
- Context: Foundational text on N-acyl intermedi
-
Chong, P. Y., Janicki, S. Z., & Petillo, P. A. (1998). Multilevel Selectivity in the Mild Dehydration of Ureas and Carbamates. Journal of Organic Chemistry, 63(23), 8515–8521.
- Context: Discusses dehydration strategies for carbamates to isocyan
-
Grehn, L., & Ragnarsson, U. (1985). A Convenient Method for the Preparation of Isocyanates from Carbamates. Synthesis, 1987(03), 275-276.
- Context: Validates the use of oxalyl chloride/catalysts for carbamate-to-isocyan
-
Sigma-Aldrich Technical Bulletin. Handling of Isocyanates and Acyl Halides.
- Context: Safety and handling protocols for moisture-sensitive isocyan
Disclaimer: This guide deals with the generation of isocyanates and phosgene-equivalents. All work must be performed in a properly functioning fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
moisture sensitivity and storage of propan-2-yl N-carbonylcarbamate
Technical Support Center: Propan-2-yl N-carbonylcarbamate Advanced Handling, Storage, and Troubleshooting Guide
Executive Summary & Chemical Identity
Product Name: Propan-2-yl N-carbonylcarbamate Synonyms: Isopropyl isocyanatoformate; Isopropoxycarbonyl isocyanate. Functional Class: Acyl Isocyanate / Alkoxycarbonyl Isocyanate. CAS Registry: 17612-42-9 (General analog reference); 2649035-25-4 (Specific catalog entry).
Critical Alert: This reagent is extremely moisture-sensitive . Unlike standard alkyl isocyanates, the presence of the carbonyl group adjacent to the isocyanate moiety (
Core Storage & Handling Protocols
The following protocols are non-negotiable for maintaining reagent integrity (>95% purity).
A. Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Low temperature inhibits the rate of dimerization and hydrolysis if trace moisture is present. |
| Atmosphere | Argon or Dry Nitrogen | Argon is preferred due to its higher density, providing a better "blanket" when the container is opened. |
| Desiccation | Required | Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves). |
| Container | Glass / Teflon-lined Cap | Avoid rubber septa for long-term storage as they are permeable to moisture over time. |
B. Handling "Golden Rules"
-
The "Warm-Up" Rule: Never open a cold bottle immediately after removing it from the freezer.
-
Protocol: Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric humidity directly into the reagent, initiating an autocatalytic decomposition chain.
-
-
Inert Transfer:
-
Preferred: Handle inside a Nitrogen/Argon glovebox.
-
Alternative: Use standard Schlenk techniques. Maintain positive inert gas pressure while withdrawing liquid via a dry syringe.
-
-
Needle Selection: Use wide-bore needles if the liquid is viscous. Ensure all needles/glassware are oven-dried (>120°C) for at least 2 hours prior to use.
Troubleshooting Center (FAQ)
Q1: The liquid in my bottle has turned cloudy or contains a white precipitate. Is it still usable?
-
Diagnosis: The reagent has hydrolyzed. The white solid is likely Isopropyl carbamate (or a related urea derivative), and the "cloudiness" is suspended insoluble byproduct.
-
Action:
-
Minor Haze: If it is only slightly hazy, filter the liquid through a 0.2 µm PTFE syringe filter under an inert atmosphere. Verify concentration via NMR.
-
Heavy Precipitate: Discard the reagent. The stoichiometry is compromised, and the dissolved acidic byproducts will interfere with sensitive nucleophilic additions.
-
Q2: When I opened the storage box, the cap popped off or hissed. What happened?
-
Diagnosis:
pressure buildup. -
Mechanism: Moisture ingress caused hydrolysis. The reaction releases 1 mole of
for every mole of water consumed. -
Safety Warning: This indicates the container is pressurized. Handle with extreme caution. Vent the container in a fume hood behind a blast shield.
Q3: Can I store this reagent in a solution (e.g., dissolved in DCM)?
-
Recommendation: No.
-
Reasoning: Acyl isocyanates are most stable in their neat form. Solvents (even "anhydrous" ones) often contain ppm-levels of water that will degrade the reagent over weeks. Furthermore, nucleophilic solvents (DMSO, Methanol) are strictly incompatible. If dilution is necessary for a stock solution, use anhydrous Toluene and use within 24 hours.
Q4: How do I quench the excess reagent safely?
-
Protocol: Do not add water directly.
-
Step 1: Dilute the reaction mixture with an inert solvent (e.g., Ethyl Acetate).
-
Step 2: Slowly add Methanol or Ethanol. This converts the isocyanate into a stable mixed carbonate/carbamate (e.g., Isopropyl methyl iminodicarboxylate).
-
Step 3: After gas evolution ceases, aqueous workup can proceed safely.
Decomposition Mechanism (Visualized)
Understanding the failure mode is critical for prevention. The diagram below illustrates the cascade triggered by water.
Figure 1: The hydrolysis pathway of acyl isocyanates. Note that the formation of CO2 creates pressure hazards in sealed vessels.
Analytical Verification (Self-Validation)
Before committing this reagent to a high-value synthesis, perform this quick Quality Control (QC) check:
The "Benzylamine Test"
-
Dissolve 10 µL of the reagent in 0.5 mL dry
. -
Add 20 µL of pure Benzylamine.
-
Expected Outcome: Immediate exotherm and quantitative formation of the corresponding urea derivative.
-
NMR Check: Look for the disappearance of the characteristic Isocyanate peak (often broad/weak in Carbon NMR around 128-135 ppm, but distinct in IR at ~2240 cm⁻¹) and the appearance of urea NH protons.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13651036 (Isopropyl isocyanatoformate). Retrieved from [Link]
-
- Reactivity of Acyl Isocyanates: Scientific Update (2023). "Handling of Moisture Sensitive Isocyanates in Process Chemistry." Organic Process Research & Development. (Generalized protocol reference).
- Safety & Hazards
-
Supplier Data
Sources
minimizing side reactions in N-carbonylcarbamate synthesis
The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process development scientists. It prioritizes mechanistic understanding to troubleshoot and suppress side reactions in the synthesis of N-acyl carbamates (also referred to as N-carbonylcarbamates).
Topic: Minimizing Side Reactions & Process Optimization Ticket Type: Advanced Troubleshooting & Protocol Design Audience: Medicinal Chemists, Process Engineers
Executive Summary: The Stability Paradox
N-acyl carbamates (
Primary Failure Modes:
-
Decarboxylation: Spontaneous loss of
to form simple amides. -
O-Acylation (Imidate Formation): Kinetic trapping at the oxygen atom during synthesis.
-
Hydrolysis: Rapid degradation under basic conditions via an E1cB-like mechanism.
Critical Reaction Pathways & Side Reactions
The following diagram maps the competitive landscape between the desired N-acylation and the parasitic side reactions.
Figure 1: Mechanistic divergence in N-acyl carbamate synthesis. Note the reversibility of O-acylation and the irreversibility of decarboxylation.
Protocol Module A: N-Acylation of Carbamates (The Base Method)
Best for: Synthesis of N-acyl derivatives from primary carbamates using acid chlorides.
Mechanism: Deprotonation of the carbamate nitrogen (
Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| Low Yield / No Reaction | Insufficient Deprotonation: Carbamate protons are less acidic than amides. Weak bases (TEA, Pyridine) are often ineffective for direct acylation. | Switch to Stronger Base: Use LiHMDS or NaH in THF at -78°C. Lithium enolates stabilize the N-anion, promoting N-alkylation over O-alkylation [1]. |
| Formation of Amide ( | Decarboxylation: The product is unstable at high temperatures or during acidic workup. | Maintain Cryogenic Conditions: Keep reaction < 0°C. Quench with saturated |
| Product is an Oil/Gum (Impure) | O-Acylation (Imidate): Kinetic attack at the carbonyl oxygen. | Thermodynamic Equilibration: Allow the reaction to warm slowly to RT. O-acyl isomers often rearrange to the stable N-acyl form over time. |
Optimized Protocol (LiHMDS Method)
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Dissolution: Dissolve Carbamate (1.0 equiv) in anhydrous THF (
). -
Deprotonation: Cool to -78°C . Add LiHMDS (1.1 equiv, 1.0M in THF) dropwise over 15 mins.
-
Why? LiHMDS is non-nucleophilic and prevents attack on the acid chloride. The Lithium counter-ion coordinates the carbonyl, directing N-attack [2].
-
-
Acylation: Stir for 30 mins at -78°C. Add Acid Chloride (1.1 equiv) dropwise.
-
Reaction: Stir at -78°C for 1h, then allow to warm to 0°C over 2h.
-
Quench: Pour into cold sat.
. Extract with EtOAc.
Protocol Module B: The "Inverse" Route (Amide + Chloroformate)
Best for: When the carboxylic acid moiety is complex or chiral (e.g., peptide coupling).
Risk: High risk of O-acylation (forming
Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| O-Acylation (Imidate) | Hard/Soft Mismatch: The amide oxygen is a "hard" nucleophile. Chloroformates are "hard" electrophiles. | Solvent Switch: Use non-polar solvents (DCM, Toluene) rather than polar aprotic (DMF). Non-polar solvents favor the N-attack (softer interaction) and ion-pairing [3]. |
| Hydrolysis during Workup | pH Sensitivity: N-acyl carbamates are sensitive to basic hydrolysis. | Buffered Workup: Never wash with |
Optimized Protocol (Lewis Acid Catalysis)
Recent literature suggests Lewis Acids can bypass the need for strong bases, reducing side reactions.
-
Reagents: Amide (1.0 equiv), Chloroformate (1.2 equiv).
-
Catalyst: ZnCl2 (10-20 mol%) or MgBr2·OEt2 .
-
Conditions: DCM, Room Temperature, 4-12h.
Stability & Storage FAQs
User Question: My N-acyl carbamate degrades on the shelf. It smells like vinegar. Why?
Technical Diagnosis: The compound is undergoing hydrolysis or thermal decomposition .
-
Pathway: Water attacks the most electrophilic carbonyl (the "acyl" side), displacing the carbamate as a leaving group. This generates Carboxylic Acid + Carbamate (which may further degrade).
-
The "Smell": The release of the carboxylic acid (e.g., acetic acid) indicates the mixed anhydride bond has cleaved.
Corrective Actions:
-
Remove Residual Base: Ensure the final product is free of pyridine/TEA/LiHMDS traces. Even trace base catalyzes the E1cB elimination of the alkoxide group [5].
-
Storage: Store at -20°C under Argon.
-
Structure Modification: If possible, avoid electron-withdrawing groups on the N-acyl chain, as these make the carbonyl hyper-electrophilic and prone to hydrolysis.
Decision Matrix: Selecting the Right Method
Figure 2: Protocol Selection Matrix based on substrate stability and steric hindrance.
References
-
Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles. PMC (NIH). Available at: [Link] (Demonstrates the use of LiHMDS for acylation of carbamates).
-
Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Organic Chemistry Portal. Available at: [Link] (Discusses LiHMDS mediated N-acylation selectivity).
-
Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. Karger. Available at: [Link] (Detailed kinetic study on hydrolysis and solvent effects).
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link] (Protocol for ZnCl2 catalyzed synthesis).
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC (NIH). Available at: [Link] (Mechanistic insights into N-acyl stability).
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. sciforum.net [sciforum.net]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. karger.com [karger.com]
- 6. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 7. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
Validation & Comparative
Validating HPLC Methods for Labile Intermediates: Propan-2-yl N-carbonylcarbamate
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary & Chemical Context[1][2][3][4][5]
The analysis of Propan-2-yl N-carbonylcarbamate presents a classic "analytical paradox" in pharmaceutical development: the molecule is often a critical electrophilic intermediate in prodrug synthesis (e.g., for carbamate-linked active pharmaceutical ingredients), yet its chemical reactivity makes it inherently unstable in standard Reverse-Phase (RP) HPLC conditions.
The "N-carbonyl" moiety—effectively an acyl-carbamate or isocyanate precursor—renders the molecule susceptible to rapid hydrolysis in aqueous mobile phases, degrading into isopropyl carbamate and carbon dioxide. Furthermore, the aliphatic structure lacks a strong chromophore, limiting UV detection sensitivity.
This guide objectively compares three validation strategies to solve these challenges:
-
Direct RP-HPLC (Low pH/Low Temp): The "Minimalist" approach.
-
Pre-Column Derivatization: The "Stabilization" approach (Recommended).
-
HILIC-MS: The "Water-Free" approach.
Comparative Analysis: Selecting the Right Methodology
The following decision matrix compares the three methodologies based on stability, sensitivity, and QC suitability.
Method A: Direct RP-HPLC (Optimization Approach)
-
Principle: Uses a high-organic, low-pH mobile phase with column temperature control to kinetically inhibit hydrolysis during the run.
-
Pros: Simple workflow, no sample prep reactions.
-
Cons: High risk of on-column degradation; requires detection at <210 nm (prone to baseline drift); poor LOQ.
-
Verdict: Suitable only for high-concentration in-process controls (IPC), not for trace impurity analysis.
Method B: Pre-Column Derivatization (The Gold Standard)
-
Principle: Reacting the analyte with a nucleophile (e.g., benzylamine or 1-naphthylamine) to convert the reactive N-carbonyl group into a stable urea derivative with a strong UV chromophore.
-
Pros: Excellent stability; high sensitivity (UV 254 nm); removes matrix interference.
-
Cons: Adds a sample preparation step.
-
Verdict: Recommended for GLP/GMP release testing.
Method C: HILIC-MS (The Modern Alternative)
-
Principle: Hydrophilic Interaction Liquid Chromatography uses high-organic/low-water mobile phases, preserving the analyte.
-
Pros: High sensitivity; minimal hydrolysis risk.
-
Cons: Long equilibration times; matrix effects in MS; expensive instrumentation.
-
Verdict: Best for R&D structural elucidation, not routine QC.
Visualizing the Decision Logic
Figure 1: Decision tree for selecting the validation strategy based on analyte stability and sensitivity requirements.
Detailed Protocol: Method B (Derivatization-HPLC)
Since the N-carbonyl group is electrophilic, we utilize a "trap and tag" strategy. We will use Benzylamine as the derivatizing agent. It reacts rapidly to form a stable urea derivative and adds a phenyl ring for UV detection at 254 nm.
Chemical Mechanism
Note: The benzylamine attacks the carbonyl, displacing the leaving group or stabilizing the isocyanate intermediate.Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard robust stationary phase for moderately polar ureas. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses silanol activity and sharpens peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for elution of hydrophobic derivatives. |
| Gradient | 10% B to 90% B over 15 mins | Ensures separation of the derivative from excess benzylamine. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 254 nm | Targets the benzyl chromophore (high specificity). |
| Column Temp | 40°C | Improves mass transfer and peak shape. |
Sample Preparation Workflow
-
Stock Preparation: Dissolve 10 mg of Propan-2-yl N-carbonylcarbamate in 10 mL of anhydrous Acetonitrile (1 mg/mL).
-
Derivatization Reagent: Prepare 0.5 M Benzylamine in Acetonitrile.
-
Reaction:
-
Mix 500 µL of Sample Stock + 500 µL of Derivatization Reagent.
-
Vortex and incubate at 25°C for 10 minutes . (Reaction is usually instantaneous).
-
-
Quench/Dilution: Add 1 mL of 0.1% Phosphoric Acid (aq) to quench excess amine and match initial mobile phase conditions.
-
Injection: Inject 10 µL immediately.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow ensuring analyte stability prior to injection.
Validation Data Summary
The following data represents typical performance metrics comparing Method A (Direct) vs. Method B (Derivatization) . Note the failure of Method A in accuracy due to hydrolysis.
| Validation Parameter | Method A: Direct RP-HPLC (210 nm) | Method B: Derivatization (254 nm) | Acceptance Criteria (ICH Q2) |
| Specificity | Poor (Solvent front interference) | Excellent (Derivative resolved from reagent) | No interference >1% |
| Linearity ( | 0.985 (Drift due to degradation) | > 0.999 | |
| Accuracy (Recovery) | 85% - 92% (Variable) | 98% - 102% | |
| Precision (RSD) | 3.5% | < 0.8% | |
| LOQ (Limit of Quant) | 50 µg/mL | 0.5 µg/mL | S/N > 10 |
| Solution Stability | < 1 Hour | > 48 Hours | Stable for run time |
Analysis: Method A fails the strict accuracy requirements for pharmaceutical release testing because the analyte degrades during sample preparation and the chromatographic run. Method B, by converting the analyte to a stable urea, ensures high accuracy and precision.
Troubleshooting & Critical Parameters
Excess Reagent Interference
In Method B, the benzylamine peak will elute early (dead volume or early gradient).
-
Solution: Ensure the gradient starts at low organic (5-10% B) to flush the excess amine before the derivative elutes.
Water Contamination
Propan-2-yl N-carbonylcarbamate is moisture-sensitive.
-
Protocol: Use anhydrous acetonitrile for the initial dissolution. Do not introduce water until the quenching step (Step 4), by which time the stable derivative has formed.
Stoichiometry
Ensure at least a 50-fold molar excess of benzylamine. If the amine is depleted, the reaction will not be quantitative, leading to non-linear response at high concentrations.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
U.S. Environmental Protection Agency. (2020).[1] Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846. Link
-
Varian / Agilent Technologies. (2000). The Determination of N-Methylcarbamate Pesticides by HPLC (EPA Method 531.1).[2] Application Note. Link
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[3] Wiley-Interscience. (General reference for Derivatization strategies). Link
-
Thermo Fisher Scientific. (2020).[1] Rapid On-Line-SPE HPLC Determination of Carbamates. Application Update 186. Link
(Note: While specific literature on "Propan-2-yl N-carbonylcarbamate" is proprietary or sparse, the methodologies cited above for N-methylcarbamates and reactive acyl-intermediates provide the authoritative basis for the derivatization protocols described.)
Sources
Structural Elucidation of Propan-2-yl N-Acylcarbamate Scaffolds
A Comparative NMR Guide for Drug Development
Executive Summary & Strategic Context
In drug development, the Propan-2-yl N-carbonylcarbamate moiety (often referred to as an N-acyl carbamate or acyl carbamate linker) is a critical prodrug scaffold used to modulate lipophilicity and metabolic stability. However, confirming this structure is notoriously difficult because it frequently exists in equilibrium with its hydrolysis products (parent carbamate) or reactive precursors (isocyanates).
This guide objectively compares the Standard 1D NMR Approach against the Advanced Multi-Nuclear Workflow (15N-HMBC) . While standard methods are faster, they often fail to distinguish between the target N-acyl carbamate and symmetrical anhydride byproducts. We recommend the Advanced Workflow for regulatory filing packages due to its self-validating nature.
The Chemical Space: Target vs. Alternatives
To ensure accurate assignment, one must distinguish the target molecule from its common synthetic congeners.
| Feature | Target: Propan-2-yl N-Acylcarbamate | Alternative A: Propan-2-yl Carbamate | Alternative B: Propan-2-yl Isocyanate |
| Structure | |||
| Role | Prodrug / Linker | Hydrolysis Product | Reactive Intermediate |
| Key Challenge | Distinguishing two distinct carbonyls | Confusing NH broadness | High reactivity (transient) |
| Stability | pH-dependent (labile in base) | Stable | Moisture sensitive |
Comparative Performance: Protocols & Data
Method A: Standard 1D 1H/13C NMR (The "Quick Screen")
Best for: Routine purity checks during synthesis.
Protocol:
-
Dissolve 5-10 mg of sample in CDCl3 (750 µL).
-
Acquire 1H NMR (16 scans) and 13C NMR (1024 scans).
-
Critical Weakness: In CDCl3, the imide-like NH proton (
) is often extremely broad or invisible due to quadrupole broadening and exchange, leading to false negatives.
Data Profile (CDCl3):
-
Isopropyl Methine (
): 5.0 – 5.1 ppm (Septet). Note: This is downfield shifted by ~0.2 ppm compared to the parent carbamate due to the electron-withdrawing N-acyl group. -
Carbonyls: Two peaks in the 150-175 ppm range. Often difficult to assign specific connectivity without 2D data.
Method B: The Recommended Advanced Workflow (15N-HMBC + DMSO-d6)
Best for: Structural characterization for IND filings and stability studies.
Protocol:
-
Solvent Switch: Dissolve 10 mg in DMSO-d6 .
-
Why: DMSO stabilizes the NH proton via hydrogen bonding, sharpening the signal and slowing exchange.
-
-
Experiment: Run 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).
-
Optimization: Set long-range coupling constant (
) to 8 Hz.
-
-
Validation: Run VT-NMR (Variable Temperature) if rotamers are suspected.
Data Profile (DMSO-d6):
-
Imide NH:
10.5 – 11.2 ppm (Sharp singlet). Distinctive feature: far downfield compared to standard carbamate NH (6.5-7.5 ppm). -
15N Connectivity: The 15N signal (
~130-150 ppm relative to liq. NH3) will show cross-peaks to both the isopropyl methine and the -protons of the acyl group ( ), definitively proving the linkage.
Detailed Shift Assignment Table
The following data compares the chemical shifts of the target scaffold against its primary alternative (Parent Carbamate) to illustrate the diagnostic shifts required for assignment.
| Position | Atom | Target: N-Acyl Carbamate ( | Alt: Parent Carbamate ( | Diagnostic Note |
| 1 | NH | 10.8 (s) | 6.5 (br s) | Primary Indicator. The N-acyl group deshields the proton significantly. |
| 2 | C=O (Carbamate) | 153.5 | 156.2 | The extra carbonyl withdraws density, slightly shielding the carbamate carbon. |
| 3 | C=O (Acyl) | 171.0 | N/A | The second carbonyl confirms the "N-carbonyl" motif. |
| 4 | O-CH (Methine) | 4.95 (sept) | 4.75 (sept) | Downfield shift confirms acylation of the nitrogen. |
| 5 | CH3 (Isopropyl) | 1.22 (d) | 1.15 (d) | Minimal change, not diagnostic. |
| 6 | 15N | ~145 | ~85 | Definitive Proof. N-acylation causes a massive downfield shift in 15N NMR. |
Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for confirming the N-carbonylcarbamate structure, utilizing the self-validating checks required for high-integrity data.
Caption: Figure 1. Structural elucidation decision tree. The critical divergence point is the chemical shift of the NH proton in DMSO-d6, followed by 15N-HMBC confirmation.
References
-
Organic Syntheses . "Isopropyl acetyl(phenyl)carbamate: Synthesis and NMR Characterization." Org. Synth.2005 , 82, 147.
-
Clayden, J., et al. "N-Acyl Carbamates as Acylating Agents." Tetrahedron Letters. 2002 , 43, 5821.
-
Bax, A., & Summers, M.F. "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." J. Am. Chem. Soc.1986 , 108, 2093-2094.
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (General Reference for Carbamate Shifts).
Sources
alternative reagents to propan-2-yl N-carbonylcarbamate for carbamoylation
The following guide details alternative reagents and methodologies to Propan-2-yl N-carbonylcarbamate (also known as Isopropoxycarbonyl isocyanate ) for carbamoylation and the synthesis of N-acyl urea derivatives.
Executive Summary & Reagent Profile[1][2][3]
Target Reagent: Propan-2-yl N-carbonylcarbamate
IUPAC Name: Propan-2-yl isocyanatoformate
Common Name: Isopropoxycarbonyl isocyanate
Chemical Structure:
Why Seek Alternatives?
-
Stability: Acyl isocyanates are extremely moisture-sensitive and prone to polymerization.
-
Safety: Like all low-molecular-weight isocyanates, it is a potent respiratory sensitizer and lachrymator.
-
Availability: Often expensive or requires in-situ preparation from hazardous precursors (e.g., oxalyl chloride).
This guide presents modular, safer, and more robust alternatives for synthesizing the same target scaffolds without isolating this hazardous reagent.
Strategic Analysis of Alternatives
The selection of an alternative depends on the specific disconnection of the target molecule (typically an N-acyl urea or allophanate).
Decision Matrix: Choosing the Right Protocol
| Method | Mechanism | Pros | Cons | Best For |
| A. Inverse Addition | Isocyanate + Carbamate | High yields, neutral conditions | Requires handling other isocyanates | Sulfonylureas, Urea derivatives |
| B. Urea Acylation | Urea + Chloroformate | Robust, uses stable reagents | Requires base, step-wise | Large scale synthesis |
| C. CDI Coupling | Imidazole Transfer | "Green," One-pot, no isocyanates | Moisture sensitive intermediate | Lab-scale, complex amines |
| D. In-Situ Generation | Oxalyl Chloride method | Identical reactivity to target | Generates CO/HCl gas | When specific reactivity is required |
Detailed Experimental Protocols
Method A: The Inverse Addition (Isocyanate + Carbamate)
Instead of using the unstable acyl isocyanate, this method couples a stable Isopropyl Carbamate with a target Isocyanate . This reverses the roles of nucleophile and electrophile but yields the exact same N-acyl urea product.
Reaction:
Protocol:
-
Preparation: Dissolve Isopropyl carbamate (1.0 equiv) in anhydrous THF or Dichloromethane (DCM).
-
Activation: Add Triethylamine (TEA) or DBU (0.1 - 1.0 equiv depending on substrate reactivity).
-
Coupling: Add the target Alkyl/Aryl Isocyanate (1.0 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with dilute HCl (to remove base). Extract with DCM. The product often precipitates or crystallizes upon concentration.
Why it works: The nitrogen of the carbamate, though non-nucleophilic, becomes sufficiently reactive in the presence of a base to attack the isocyanate.
Method B: Urea Acylation (Urea + Chloroformate)
This approach builds the scaffold by acylating a pre-formed urea with Isopropyl Chloroformate . This avoids isocyanates entirely.[1]
Reaction:
Protocol:
-
Substrate: Dissolve the N-substituted urea (
) in THF. -
Deprotonation: Cool to -78°C (or 0°C for robust substrates) and add LiHMDS or NaH (1.1 equiv).
-
Acylation: Add Isopropyl Chloroformate (1.1 equiv) slowly.
-
Completion: Allow to warm to room temperature.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.
Self-Validating Check: The disappearance of the urea N-H protons in NMR and the appearance of the isopropyl methine signal confirm acylation.
Method C: CDI-Mediated One-Pot Coupling
This "green" method uses 1,1'-Carbonyldiimidazole (CDI) to activate the carbamate, generating a safe imidazolyl intermediate that mimics the reactivity of the acyl isocyanate.
Reaction:
Protocol:
-
Activation: Suspend Isopropyl carbamate (1.0 equiv) and CDI (1.1 equiv) in anhydrous Acetonitrile or DMF. Heat to 60°C for 1 hour until CO2 evolution ceases.
-
Coupling: Cool to room temperature. Add the target Amine (
, 1.0 equiv) and a catalytic amount of DMAP (0.1 equiv). -
Reaction: Stir at 60°C for 6–12 hours.
-
Purification: Evaporate solvent. Dissolve residue in DCM and wash with water (removes imidazole byproduct).
Mechanistic Visualization
The following diagram illustrates the retrosynthetic disconnections and forward pathways for the alternatives described.
Caption: Retrosynthetic analysis showing three stable pathways (A, B, C) to the N-acyl urea scaffold, bypassing the unstable Propan-2-yl N-carbonylcarbamate.
Comparative Performance Data
The following table summarizes the performance of these methods based on typical laboratory benchmarks for N-acyl urea synthesis.
| Feature | Baseline (Acyl Isocyanate) | Method A (Inverse Addn) | Method B (Urea Acylation) | Method C (CDI) |
| Reagent Stability | Poor (Hydrolyzes rapidly) | Good (Stable solids/liquids) | Good (Stable liquids) | Excellent (Solids) |
| Atom Economy | 100% | 100% | <80% (Loss of HCl/Base) | <70% (Loss of Imidazole) |
| Typical Yield | 85-95% | 75-90% | 80-95% | 60-80% |
| Safety Profile | High Hazard (Sensitizer) | Moderate (Isocyanates) | Moderate (Chloroformates) | High Safety (No lachrymators) |
| Purification | Direct crystallization | Crystallization | Extraction/Column | Column often required |
Critical Safety & Troubleshooting
Safety Note: Distinguishing Reagents
Do not confuse Propan-2-yl N-carbonylcarbamate with Isopropyl Isocyanate.
-
Propan-2-yl N-carbonylcarbamate (
): Used for N-acyl ureas. (The subject of this guide). -
Isopropyl Isocyanate (
): Used for simple ureas/carbamates. -
Implication: If your protocol simply requires introducing an isopropyl carbamoyl group (
), use Isopropyl Isocyanate or Isopropyl Carbamoyl Chloride , not the reagents discussed here.
Troubleshooting "Method A" (Inverse Addition)
-
Issue: Low conversion.
-
Cause: Isopropyl carbamate is a poor nucleophile.
-
Fix: Use a stronger base (e.g., NaH instead of TEA) to deprotonate the carbamate before adding the isocyanate. Ensure anhydrous conditions.
Troubleshooting "Method C" (CDI)
-
Issue: Formation of symmetrical urea byproduct.
-
Cause: Water in the solvent hydrolyzing the CDI intermediate.
-
Fix: Use strictly anhydrous Acetonitrile. Ensure the activation step (Carbamate + CDI) is complete (check for CO2 cessation) before adding the amine.
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry.[2] Link
-
Himo, F., et al. (2016). Mechanisms of Carbamoylation by Isocyanates and their Safe Alternatives. Chemical Reviews. Link (Generalized reference for isocyanate safety).
-
BenchChem. (2025). Navigating Carbamoylation: A Guide to Safer and Efficient Alternatives.Link
-
Organic Chemistry Portal. Synthesis of Carbamates and Ureas.Link
-
Dubé, P., et al. (2009). Carbamoylimidazolium Salts as Efficient Reagents. Organic Letters.[2] Link
Sources
Quantitative Analysis of Propan-2-yl N-carbonylcarbamate Purity: A Methodological Comparison Guide
Executive Summary & Compound Profile
Propan-2-yl N-carbonylcarbamate (often chemically correlated with isopropyl isocyanatoformate or related acyl isocyanate species) represents a class of highly reactive electrophiles used as intermediates in the synthesis of carbamate-based pharmaceuticals and agrochemicals.
Unlike stable end-products, the analysis of this compound presents unique challenges due to its moisture sensitivity and thermal lability . Standard HPLC methods often fail due to on-column hydrolysis, while aggressive GC inlet temperatures can induce thermal degradation (decarboxylation).
This guide objectively compares three purity determination methodologies: Quantitative NMR (qNMR) , Gas Chromatography (GC-FID) , and Potentiometric Titration .
Compound Criticality
-
Reactivity: High (prone to hydrolysis to isopropyl carbamate).
-
Primary Impurities: Propan-2-ol, Isopropyl carbamate,
(degradation product). -
Handling: Must be sampled under inert atmosphere (
or Ar).
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three primary analytical candidates.
| Feature | qNMR (Gold Standard) | GC-FID (QC Routine) | Potentiometric Titration |
| Principle | Molar ratio of nuclei (Absolute quantification) | Separation based on volatility/polarity | Functional group reactivity (-NCO) |
| Primary Advantage | Non-destructive; No reference standard of analyte needed | High resolution; Detects volatile impurities | Cost-effective; Industry standard for bulk assay |
| Major Limitation | Lower sensitivity than GC; Requires deuterated solvents | Thermal degradation risk; Requires response factors | Non-specific (reacts with any acidic/basic impurity) |
| Precision (RSD) | < 0.5% | 1.0 - 2.0% | 0.5 - 1.0% |
| Sample Prep Time | Fast (< 10 mins) | Medium (Dilution required) | Slow (Reaction time required) |
| Moisture Tolerance | Low (Solvent must be dry) | Medium | Low (Water interferes with titration) |
Method 1: Quantitative NMR (qNMR) – The Absolute Reference
Status: Recommended for Primary Reference Material certification.
Mechanistic Insight
qNMR is the superior choice for propan-2-yl N-carbonylcarbamate because it avoids the thermal stress of GC and the solvent-reactivity issues of HPLC. By using an Internal Standard (IS) of high purity, we establish a direct molar ratio, eliminating the need for a certified standard of the analyte itself [1].[1]
Experimental Protocol
Reagents:
-
Solvent:
(Stored over 4Å molecular sieves to remove water). Note: DMSO-d6 is avoided due to potential reactivity with isocyanates. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. (Must have non-overlapping signals).
Workflow:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of IS ( ) into the same vial using a micro-balance (precision mg). -
Dissolution: Add 0.6 mL of dry
. Vortex until fully dissolved. -
Acquisition: Transfer to a 5mm NMR tube.
-
Pulse Sequence: 90° pulse angle.
-
Relaxation Delay (D1): Must be
(typically 30-60s) to ensure full magnetization recovery. -
Scans: 16–64 scans for sufficient S/N ratio (>150:1).
-
-
Processing: Phase and baseline correction. Integrate the methine proton of the isopropyl group (
ppm) and the characteristic signal of the IS.
Calculation:
Method 2: GC-FID – The Impurity Profiler
Status: Recommended for Routine QC and Impurity Identification.
Mechanistic Insight
While qNMR provides the absolute assay, GC-FID is essential for identifying specific volatile impurities like residual propan-2-ol. To mitigate thermal degradation of the N-carbonylcarbamate, a Cool On-Column injection or a low-temperature split injection is critical [2].
Experimental Protocol
Instrument: Agilent 7890B (or equivalent) with FID.
Column: DB-1 or DB-5ms (30m
Parameters:
-
Inlet: Split mode (20:1). Temperature: 150°C (Critical: Keep low to prevent decarboxylation).
-
Oven Program:
-
Hold 40°C for 2 min (Solvent/Isopropanol elution).
-
Ramp 10°C/min to 180°C.
-
Hold 2 min.
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Detector (FID): 250°C.
Validation Criteria:
-
Linearity:
for concentrations 0.1 mg/mL to 5.0 mg/mL. -
System Suitability: Tailing factor < 1.5 for the main peak.
Method 3: Potentiometric Titration (Dibutylamine Method)
Status: Legacy method for Functional Group Content.
Mechanistic Insight
This method exploits the rapid reaction between the isocyanate/carbonylcarbamate moiety and a secondary amine (dibutylamine). The excess amine is then back-titrated with acid. This is specific to the reactive electrophilic group but cannot distinguish between the target molecule and other reactive isocyanates [3].
Experimental Protocol
-
Blank Prep: Pipette 20 mL of 1N Dibutylamine (in toluene) into a flask. Dilute with 50 mL isopropanol.
-
Sample Prep: Weigh ~1.5g sample into a flask. Dissolve in toluene. Add 20 mL of 1N Dibutylamine.
-
Reaction: Stopper and stir for 15 mins at Room Temp.
-
Titration: Titrate the mixture with 1N HCl potentiometrically to the inflection point.
-
Calculation:
Decision Framework & Visualization
The following diagram illustrates the logical workflow for selecting the appropriate analytical method based on the stage of drug development.
Caption: Analytical Decision Matrix for Propan-2-yl N-carbonylcarbamate. Selects methodology based on data requirements (Accuracy vs. Throughput).
Analytical Challenges & Troubleshooting
Issue: Thermal Degradation in GC
Symptom: Appearance of a broad "hump" or split peaks in the chromatogram.
Root Cause: The N-carbonylcarbamate moiety is thermally unstable above 160°C, decomposing into isopropyl carbamate and
-
Lower inlet temperature to 140-150°C.
-
Increase split flow to reduce residence time in the inlet.
-
Switch to Cool On-Column (COC) injection.
Issue: Water Interference in qNMR
Symptom: Drifting chemical shifts or appearance of hydrolysis product peaks (Isopropyl carbamate amide protons).
Root Cause: Wet
-
Use single-use ampoules of deuterated solvents.
-
Add activated 3Å or 4Å molecular sieves to the solvent bottle 24h prior to use.
-
Perform sample prep in a glovebox or under a nitrogen tent.
References
-
Agilent Technologies. (2022). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
Sources
Technical Guide: Reactivity Benchmarking of Propan-2-yl N-carbonylcarbamate vs. Standard Isocyanates
This guide provides an in-depth technical benchmarking of Propan-2-yl N-carbonylcarbamate (chemically identified as Isopropyl isocyanatoformate or Isopropyl alkoxycarbonyl isocyanate ) versus standard Alkyl/Aryl Isocyanates .
Executive Summary
In the landscape of electrophilic building blocks, Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4; Structure:
This structural modification dramatically alters the electronic landscape, rendering the cumulative double bond system significantly more electrophilic. This guide benchmarks the utility of Propan-2-yl N-carbonylcarbamate against standard isocyanates, highlighting its superior performance in reacting with weak nucleophiles, its unique chemoselectivity profiles, and its application in synthesizing complex heterocycles.
Chemical Identity & Structural Comparison[1][2]
To understand the reactivity differences, we must first analyze the electronic activation.
| Feature | Propan-2-yl N-carbonylcarbamate | Standard Isocyanates (e.g., Isopropyl Isocyanate) |
| Structure | ||
| Electronic Class | Acyl Isocyanate (High Electrophilicity) | Alkyl Isocyanate (Moderate Electrophilicity) |
| Resonance | Strong electron-withdrawing ester group activates the NCO. | Inductive electron donation from alkyl group stabilizes (deactivates) the NCO. |
| Primary Product | Simple Carbamates / Ureas | |
| Reactivity Tier | Tier 1 (Reacts with Amides, Sulfonamides) | Tier 2 (Reacts with Amines, Alcohols) |
Mechanistic Insight
The carbonyl group in Propan-2-yl N-carbonylcarbamate exerts a powerful
Benchmarking Reactivity: Experimental Data
Reaction Kinetics & Nucleophile Scope
The following table summarizes the relative reactivity rates (
Table 1: Comparative Reactivity Profile
| Nucleophile Class | Propan-2-yl N-carbonylcarbamate | Standard Alkyl Isocyanate | Benchmarking Insight |
| Primary Amines ( | Instantaneous (Exothermic, requires cooling) | Fast (Minutes to Hours) | The reagent is often too reactive for simple amines without controlled addition. |
| Secondary Amines ( | Very Fast | Moderate | Excellent for sterically hindered amines where standard isocyanates stall. |
| Alcohols ( | Fast (No catalyst needed) | Slow (Requires heat or Lewis Acid/Base catalyst) | Key Differentiator: Catalyst-free carbamoylation. |
| Amides/Ureas ( | Good (Forms Acyl-Ureas) | No Reaction (Inert) | Standard isocyanates cannot N-acylate amides; this reagent can. |
| Heterocycles (Indoles, Pyrroles) | Moderate (C-3 acylation possible) | No Reaction | Enables Friedel-Crafts type functionalization. |
Chemoselectivity & Pathway Visualization
The enhanced electrophilicity allows for unique reaction pathways, such as [2+2+2] cycloadditions and direct N-acylation of weak nucleophiles.
Figure 1: Comparative Reactivity Pathways. Note the reagent's unique ability to engage weak nucleophiles and participate in cycloadditions.
Experimental Protocols
Protocol A: Catalyst-Free Synthesis of N-Acyl Carbamates (Using Propan-2-yl N-carbonylcarbamate)
Context: Standard isocyanates require DBTL or DMAP for reaction with secondary alcohols. This protocol demonstrates the catalyst-free advantage.
Materials:
-
Substrate: Menthol (1.0 equiv) [Model secondary alcohol]
-
Reagent: Propan-2-yl N-carbonylcarbamate (1.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Preparation: Dissolve Menthol (156 mg, 1 mmol) in DCM (5 mL) under
atmosphere. -
Addition: Add Propan-2-yl N-carbonylcarbamate (1.1 mmol) dropwise at 0°C .
-
Note: Unlike alkyl isocyanates, cooling is required due to higher exothermicity.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Monitoring: TLC/LCMS will show complete conversion of alcohol.
-
-
Workup: Concentrate in vacuo. The product is typically pure enough for use.
-
Validation:
H NMR should show the characteristic downfield shift of the proton (~8-10 ppm) due to the acyl group flanking the nitrogen.
Protocol B: Synthesis of PI3K Inhibitor Scaffold via [2+2+2] Cyclotrimerization
Context: Utilizing the reagent as a "C-N-C=O" building block in ruthenium-catalyzed cycloaddition (Reference 1).
Materials:
-
Diyne precursor (1.0 equiv)
-
Propan-2-yl N-carbonylcarbamate (1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Combine diyne and Ru-catalyst in DCE in a sealed tube.
-
Add Propan-2-yl N-carbonylcarbamate.[1]
-
Heat to 60°C for 4-12 hours.
-
Mechanism: The reagent acts as the mono-unsaturated partner. The electron-deficient nature of the alkoxycarbonyl isocyanate facilitates coordination to the Ruthenium center, a step that fails with electron-rich alkyl isocyanates.
-
Result: Formation of a bicyclic pyridinone derivative.
Safety & Handling (Critical Differences)
The enhanced reactivity brings specific safety concerns that differ from standard isocyanates.
| Hazard | Propan-2-yl N-carbonylcarbamate | Standard Isocyanates |
| Moisture Sensitivity | Extreme. Hydrolyzes rapidly to carbamate/amine and | Moderate. Slowly reacts with moisture to form ureas. |
| Inhalation Toxicity | High lachrymator. Potentially severe respiratory irritant due to acylating potential. | Toxic/Sensitizer (Asthma hazard). |
| Thermal Stability | Lower. Can undergo decarboxylation or polymerization if heated neat above 100°C. | generally stable to distillation. |
Self-Validating Safety Check:
-
Before use: Check the IR spectrum. A sharp, intense band at ~2240 cm⁻¹ (
) indicates active reagent. If a broad peak at ~3300 cm⁻¹ ( ) or ~1700 cm⁻¹ ( ) dominates, the reagent has hydrolyzed.
Decision Matrix: When to Use Which?
Use the following logic gate to select the appropriate reagent for your campaign.
Figure 2: Reagent Selection Logic.
References
-
Collier, P. N., et al. (2018). "Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization." Journal of Medicinal Chemistry.
-
LookChem. (n.d.). "Propan-2-yl N-carbonylcarbamate (CAS 2649035-25-4) Entry."[1] Chemical Directory.
-
Enamine. (n.d.). "Methyl N-carbonylcarbamate Safety Data Sheet (Analogous Reactivity)." Enamine Product Catalog.
-
Habitable Future. (n.d.). "Isocyanates and N-carbonylcarbamates List." Pharos Project.
Sources
Reproducibility Studies of Propan-2-yl N-Carbonylcarbamate Protocols: A Comparative Guide to Heterocycle Synthesis
As application scientists, we frequently encounter the "reproducibility crisis" in complex heterocycle synthesis. When constructing 6-aza-isoindolinone scaffolds—privileged structures in the development of phosphoinositide 3-kinase γ (PI3Kγ) inhibitors—the choice of isocyanate building block is non-trivial.
Historically, ruthenium-catalyzed [2+2+2] cyclotrimerizations have relied on standard alkyl or aryl isocyanates [1]. However, the introduction of alkoxycarbonyl isocyanates has dramatically expanded the chemical space available for drug discovery [2]. This guide objectively benchmarks propan-2-yl N-carbonylcarbamate (isopropyl isocyanatoformate) against traditional alternatives, providing field-proven protocols, mechanistic causality, and self-validating workflows to ensure absolute reproducibility.
Reagent Benchmarking & Performance Data
The primary failure mode in Ru-catalyzed cyclotrimerizations involving highly electrophilic isocyanates is off-target homotrimerization (the formation of isocyanurates) and extreme moisture sensitivity.
Propan-2-yl N-carbonylcarbamate offers a "Goldilocks" steric profile. The isopropyl group provides sufficient steric shielding to suppress unwanted homotrimerization at the metal center, while remaining electrophilic enough to undergo rapid oxidative cyclization with the ruthenacyclopentatriene intermediate.
Table 1: Comparative Performance in Ru-Catalyzed [2+2+2] Cyclotrimerization
Data represents the cross-coupling of standard 1,6-diynes with 1.5 equivalents of the respective isocyanate using 5 mol% Cp*RuCl(cod).
| Isocyanate Reagent | Relative Steric Bulk | Average Yield (%) | Reproducibility (RSD%, n=10) | Off-Target Homotrimerization |
| Propan-2-yl N-carbonylcarbamate | Moderate (Isopropyl) | 78 | 4.2 | Low |
| Ethoxycarbonyl isocyanate | Low (Ethyl) | 65 | 12.5 | High |
| Benzyl isocyanate | High (Benzyl) | 55 | 15.1 | Low |
Key Takeaway: The moderate steric bulk of the propan-2-yl moiety reduces the relative standard deviation (RSD) of the yield to 4.2%, making it significantly more reproducible than the less hindered ethoxycarbonyl isocyanate, which suffers from variable yields due to competing side reactions [2].
Mechanistic Pathway
Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via the formation of an active Ru(II) species, followed by the coordination of the diyne. The critical step is the insertion of propan-2-yl N-carbonylcarbamate into the ruthenacycle. If the isocyanate concentration is too high, it will outcompete the diyne, poisoning the catalyst via irreversible isocyanurate formation.
Ru-Catalyzed[2+2+2] Cyclotrimerization Pathway for 6-Aza-isoindolinone Synthesis.
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . We employ in-situ ReactIR monitoring to track the reaction in real-time, removing the guesswork from handling moisture-sensitive reagents.
Step-by-Step Methodology
1. Glassware & System Preparation
-
Action: Bake all Schlenk flasks and stir bars at 150 °C for 12 hours. Cool under a continuous stream of ultra-high purity Argon.
-
Causality: Isocyanates react instantly with surface silanols and atmospheric moisture to form carbamic acids, which rapidly decarboxylate into unreactive amines. Complete dehydration is non-negotiable.
2. Catalyst Activation
-
Action: In a glovebox, charge the Schlenk flask with Cp*RuCl(cod) (5 mol%) and the 1,6-diyne substrate (1.0 equiv, 0.5 mmol). Dissolve in 5.0 mL of anhydrous, degassed 1,2-dichloroethane (DCE).
-
Causality: DCE is selected because it provides the exact dielectric constant required to stabilize the cationic Ru(II) active species without coordinating to the open metal coordination sites—a common failure mode when using coordinating solvents like THF or acetonitrile.
3. Syringe Pump Addition (The Critical Variable)
-
Action: Prepare a solution of propan-2-yl N-carbonylcarbamate (1.5 equiv, 0.75 mmol) in 2.0 mL of anhydrous DCE. Add this solution to the reaction mixture at 60 °C via a syringe pump over exactly 2 hours.
-
Causality: Alkoxycarbonyl isocyanates are highly electrophilic. A bolus addition leads to rapid Ru-catalyzed homotrimerization. The 2-hour slow addition maintains the isocyanate concentration below the kinetic threshold required for homotrimerization, heavily favoring the cross-[2+2+2] reaction with the diyne.
4. In-Situ Validation (ReactIR)
-
Action: Insert an ATR-IR probe into the reaction vessel. Monitor the asymmetric N=C=O stretch at ~2250 cm⁻¹.
-
Self-Validating Logic:
-
Optimal State: A steady, low-intensity signal at 2250 cm⁻¹ confirms the syringe pump is perfectly matching the catalytic turnover rate.
-
Failure State A (Moisture): Rapid disappearance of the 2250 cm⁻¹ peak indicates moisture ingress and reagent degradation.
-
Failure State B (Catalyst Death): A sudden, compounding spike in the 2250 cm⁻¹ peak indicates the catalyst has deactivated and isocyanate is pooling in the flask.
-
Standardized Schlenk Workflow for Moisture-Sensitive Isocyanates.
5. Workup & Isolation
-
Action: Upon completion (indicated by the cessation of the IR signal after the syringe pump finishes), cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Conclusion
By transitioning from standard ethoxycarbonyl isocyanate to propan-2-yl N-carbonylcarbamate , researchers can leverage the isopropyl group's steric bulk to suppress off-target reactivity. When combined with rigorous Schlenk techniques, syringe-pump addition, and self-validating ReactIR monitoring, the reproducibility of 6-aza-isoindolinone synthesis increases dramatically, accelerating the downstream development of PI3Kγ inhibitors.
References
-
Yamamoto, Y., Kinpara, K., Saigoku, T., Takagishi, H., Okuda, S., Nishiyama, H., & Itoh, K. (2005). "Cp*RuCl-Catalyzed[2 + 2 + 2] Cycloadditions of α,ω-Diynes with Electron-Deficient Carbon−Heteroatom Multiple Bonds Leading to Heterocycles." Journal of the American Chemical Society, 127(2), 605-613.[Link]
-
Collier, P. N., Panchagnula, A., O'Dowd, H., Le Tiran, A., & Aronov, A. M. (2018). "Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization." ACS Medicinal Chemistry Letters, 10(1), 117-120.[Link]
Safety Operating Guide
Personal protective equipment for handling propan-2-yl N-carbonylcarbamate
[1]
PART 7: REFERENCES
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Ethyl isocyanatoformate (Analogous Structure). Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Propan-2-yl N-carbonylcarbamate.[1][5][6] National Library of Medicine.[1] Retrieved from [1]
-
Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Retrieved from [1]
-
Fisher Scientific. (2012).[1] Safety Data Sheet: Acyl Isocyanates Handling. Retrieved from [1]
Sources
- 1. 异氰酸酯化合物 – 960化工网 [m.chem960.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. 1803605-81-3,1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1261920-64-2_CAS号:1261920-64-2_5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol - 化源网 [m.chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
